molecular formula C10H8BrClO3 B1329951 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 35158-39-5

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B1329951
CAS No.: 35158-39-5
M. Wt: 291.52 g/mol
InChI Key: IGOYRYSKKLREIH-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H8BrClO3 and its molecular weight is 291.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
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InChI

InChI=1S/C10H8BrClO3/c11-8(5-9(13)14)10(15)6-1-3-7(12)4-2-6/h1-4,8H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOYRYSKKLREIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956603
Record name 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid
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Molecular Weight

291.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35158-39-5
Record name β-Bromo-4-chloro-γ-oxobenzenebutanoic acid
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Record name 3-Bromo-3-(4-chlorobenzoyl)propionic acid
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Record name 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid
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Record name 3-bromo-3-(4-chlorobenzoyl)propionic acid
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Record name 3-Bromo-3-(4-chlorobenzoyl)propionic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in laboratory and development settings.

Introduction

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a reactive α-bromo ketone and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of a 4-chlorophenyl group further influences its electronic properties and potential biological activity, making it a valuable intermediate in the design and synthesis of novel therapeutic agents. This guide will delve into the core chemical characteristics of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.

PropertyValueSource
Molecular Formula C₁₀H₈BrClO₃BLDpharm[1]
Molecular Weight 291.53 g/mol BLDpharm[1]
CAS Number 35158-39-5BLDpharm[1]
Appearance Not specified (likely a solid)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Purification

The primary synthetic route to 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid involves the α-bromination of a precursor ketone.

Synthesis Protocol: α-Bromination of 3-(4-Chlorobenzoyl)propionic acid

This protocol is based on general methods for the synthesis of α-bromo ketones.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(4-Chlorobenzoyl)propionic acid in a suitable solvent such as dichloromethane.

  • Reaction with Bromine: React the dissolved starting material with elemental bromine (Br₂).

  • Work-up: Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization to yield 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Spectral Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chlorophenyl group, a methine proton adjacent to the bromine and carbonyl groups, and the methylene protons of the butanoic acid chain. The carboxylic acid proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the carbon bearing the bromine atom, and the methylene carbons.

  • IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the C=O stretching vibrations of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine, chlorine, and other functional groups.

Chemical Reactivity

The reactivity of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is dictated by its two primary functional groups: the α-bromo ketone and the carboxylic acid.

Reactivity of the α-Bromo Ketone

The bromine atom at the α-position to the ketone is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.[2] The α-bromo ketone can also undergo elimination reactions to form α,β-unsaturated carbonyl compounds.[2]

Reactivity of the Carboxylic Acid

The carboxylic acid moiety can undergo typical reactions of this functional group, such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester. This is a reversible reaction, and the equilibrium can be shifted by controlling the reaction conditions.[3]

  • Amide Formation: Reaction with an amine, often activated by a coupling agent, will yield an amide.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The bifunctional nature of this molecule allows for selective reactions at either the α-bromo ketone or the carboxylic acid, or reactions involving both functional groups to form cyclic structures or polymers.

Caption: Reactivity pathways of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Potential Applications in Drug Development

While specific applications of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid are not extensively documented, its structural features suggest significant potential in medicinal chemistry and drug discovery.

  • Scaffold for Synthesis: Its bifunctional nature makes it an ideal starting material for the synthesis of heterocyclic compounds and other complex molecular scaffolds that are often pursued in drug development programs.

  • Pharmacophore Introduction: The 4-chlorophenyl group is a common pharmacophore in many biologically active compounds. The introduction of bromine provides a handle for further chemical modification and can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

  • Intermediate for Bioactive Molecules: Butanoic acid derivatives have been investigated for a variety of biological activities, including antiviral and anticancer properties.[5] This compound could serve as a key intermediate in the synthesis of novel butanoic acid-based therapeutics.

Caption: Potential applications in drug discovery.

Safety and Handling

Based on available safety data for this compound, it should be handled with care. The following hazard statements have been associated with it: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] It is classified as a dangerous substance.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this chemical. It should be stored in an inert atmosphere at 2-8°C.[1]

Conclusion

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a valuable synthetic intermediate with considerable potential for applications in medicinal chemistry and materials science. While a comprehensive experimental dataset for its physicochemical properties is not yet publicly available, its known synthesis and the predictable reactivity of its functional groups provide a solid foundation for its use in the laboratory. Further research into this compound is warranted to fully explore its synthetic utility and potential biological activities.

References

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Wikipedia. [Link]

  • 3-Bromo-4-methoxy-4-oxobutanoic acid | C5H7BrO4 | CID 11789071 - PubChem. PubChem. [Link]

  • 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid at ₹ 3000/kg | Hyderabad | ID - IndiaMART. IndiaMART. [Link]

  • The Reactions of α-Bromo Ketones with Primary Amines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. ResearchGate. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - NIH. National Institutes of Health. [Link]

  • α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • 3-bromo-4-(4-fluorophenyl)-4-oxobutanoic acid (C10H8BrFO3) - PubChemLite. PubChemLite. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • α-bromoketone Definition - Organic Chemistry Key Term - Fiveable. Fiveable. [Link]

  • Carboxylic Acid Derivative Reactions - YouTube. YouTube. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a halogenated γ-keto acid of significant interest in synthetic organic chemistry. Its multifunctional structure, incorporating a carboxylic acid, a ketone, and an α-bromo ketone, makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.

IUPAC Name and Chemical Structure

The unequivocally correct IUPAC name for this compound is 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid .

The structure consists of a butanoic acid backbone. A bromo substituent is located at the C-3 position (the α-carbon relative to the ketone), and an oxo group (ketone) is at the C-4 position. The C-4 carbon is also attached to a 4-chlorophenyl group.

Molecular Formula: C₁₀H₈BrClO₃[1]

Molecular Weight: 291.53 g/mol [1]

Chemical Structure Diagram:

Caption: 2D structure of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Physicochemical Properties

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
pKa (acidic) ~3.5 - 4.5 (estimated for the carboxylic acid)
LogP ~2.5 - 3.5 (estimated)

Synthesis

The primary synthetic route to 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid involves the α-bromination of a γ-keto acid precursor.

Synthetic Workflow:

G start 3-(4-Chlorobenzoyl)propionic acid reagents Bromine (Br₂) Dichloromethane (CH₂Cl₂) start->reagents Reaction workup Concentration in vacuo (Optional Recrystallization) reagents->workup Post-reaction product 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid workup->product

Caption: Synthetic workflow for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the preparation of α-bromoketoacids.[1]

Materials:

  • 3-(4-Chlorobenzoyl)propionic acid

  • Dichloromethane (DCM), anhydrous

  • Bromine (Br₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 3-(4-chlorobenzoyl)propionic acid in anhydrous dichloromethane (to a concentration of approximately 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Bromination: Add bromine (1.1 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). For slower reactions, the mixture can be gently heated to reflux (approximately 40°C).

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the dichloromethane and any excess bromine.

  • Purification (Optional): The resulting crude 3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexanes.

Causality of Experimental Choices:

  • Anhydrous Dichloromethane: The use of an anhydrous solvent is crucial to prevent side reactions of bromine with water. Dichloromethane is a good choice due to its inertness and ability to dissolve the starting material.

  • Cooling to 0°C: The initial cooling of the reaction mixture helps to control the exothermic reaction between the enol form of the ketone and bromine, minimizing the formation of byproducts.

  • Dropwise Addition of Bromine: This ensures a controlled reaction rate and prevents a rapid increase in temperature.

  • TLC Monitoring: TLC is an essential technique to track the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Reactivity and Potential Applications

The synthetic utility of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid stems from the reactivity of its key functional groups.

Key Reactive Sites:

G cluster_0 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid cluster_1 Potential Synthetic Transformations A Carboxylic Acid (Esterification, Amidation) X Ester/Amide Derivatives A->X B α-Bromo Ketone (Nucleophilic Substitution, Elimination) Y α,β-Unsaturated Ketones B->Y Z Heterocycle Formation B->Z C Ketone (Reduction, Grignard Reaction) C->Z

Caption: Key reactive sites and potential synthetic transformations.

α-Bromo Ketone Moiety

The α-bromo ketone is a highly reactive functional group that can participate in a variety of transformations:

  • Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of new functional groups at the α-position. This is a common strategy in the synthesis of pharmaceutical intermediates.

  • Elimination Reactions: Treatment with a base can lead to the elimination of HBr, forming an α,β-unsaturated ketone. These unsaturated systems are valuable Michael acceptors in conjugate addition reactions.[2]

γ-Keto Acid Moiety

γ-Keto acids are important precursors in the synthesis of various heterocyclic compounds, such as pyridazinones and lactones, which are common scaffolds in medicinal chemistry.[1][3]

Potential Applications in Drug Development

While specific applications for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid are not extensively documented, its structural motifs are present in various biologically active molecules. Its utility as a building block can be inferred from patent literature where similar structures are used in the synthesis of enzyme inhibitors and other therapeutic agents. The presence of the 4-chlorophenyl group is a common feature in many drugs, often contributing to binding affinity through hydrophobic and halogen bonding interactions.

Conclusion

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a valuable synthetic intermediate with multiple reactive sites that can be selectively manipulated to construct complex molecular frameworks. Its synthesis via α-bromination of the corresponding γ-keto acid is a straightforward and scalable process. While experimental data on its physicochemical properties are limited, its potential as a precursor to novel therapeutic agents is significant, warranting further investigation by researchers in medicinal chemistry and drug development.

References

  • PubChem. 3-Bromo-4-methoxyphenylacetic acid. [Link]

  • PubChem. 3-Bromo-4-methoxy-4-oxobutanoic acid. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • European Patent Office. SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - EP 3630724 B1. [Link]

  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

  • Google Patents.
  • Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - CN101948374B.
  • PubMed Central. Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. [Link]

  • PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • PubChem. Novel compounds that are erk inhibitors - Patent WO-2014179154-A2. [Link]

  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. [Link]

  • ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Fiveable. α-bromoketone Definition. [Link]

  • PubChem. Process for making benzoxazepin compounds - Patent US-9303043-B2. [Link]

  • YouTube. The decarboxylation of beta-ketoacids beta,gamma-unsaturated acid an germinal diacid proceed thr... [Link]

  • Google Patents. Method for preparing 4,4-difluoro-3-oxobutanoic acid ester - KR-101200294-B1.

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Methodological & Application

Synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring a halogenated aromatic ring, a keto-acid moiety, and a stereogenic center at the α-position to the carbonyl group, provides multiple points for chemical modification. This application note provides a comprehensive, two-step synthesis protocol for this compound, designed for researchers and professionals in organic and medicinal chemistry. The synthesis involves a Friedel-Crafts acylation followed by an α-bromination, with detailed explanations of the underlying chemical principles, safety considerations, and characterization methods.

Overall Synthetic Scheme

The synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is achieved in two sequential steps:

  • Step 1: Friedel-Crafts Acylation - Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid from chlorobenzene and succinic anhydride.

  • Step 2: α-Bromination - Bromination of 4-(4-chlorophenyl)-4-oxobutanoic acid at the position alpha to the ketone.

Synthesis_Scheme cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination Chlorobenzene Chlorobenzene Intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid Chlorobenzene->Intermediate AlCl3, CS2 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate FinalProduct 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid Intermediate->FinalProduct CH2Cl2 Bromine Bromine (Br2) Bromine->FinalProduct

Caption: Overall synthetic route for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Part 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

Scientific Principle and Rationale

The initial step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is employed to activate the succinic anhydride. It coordinates to one of the carbonyl oxygens of the anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion intermediate is then attacked by the electron-rich π-system of chlorobenzene. The chloro-substituent on the benzene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product, 4-(4-chlorophenyl)-4-oxobutanoic acid, is the major isomer formed. Carbon disulfide is a traditional and effective solvent for this reaction as it is inert and readily dissolves the reactants.

FC_Mechanism cluster_Acylium Acylium Ion Formation cluster_EAS Electrophilic Aromatic Substitution SA Succinic Anhydride Complex Activated Complex SA->Complex + AlCl3 AlCl3 AlCl3->Complex Acylium Acylium Ion + AlCl3O- Complex->Acylium Rearrangement Sigma Sigma Complex Acylium->Sigma Attack by π-electrons Chlorobenzene Chlorobenzene Chlorobenzene->Sigma Product 4-(4-chlorophenyl)-4-oxobutanoic acid Sigma->Product -H+

Caption: Mechanism of the Friedel-Crafts Acylation.

Materials and Equipment
Reagent/MaterialQuantity (per 0.1 mol scale)Notes
Chlorobenzene11.26 g (0.1 mol)Reagent grade, anhydrous
Succinic Anhydride10.01 g (0.1 mol)Reagent grade
Anhydrous Aluminum Chloride29.33 g (0.22 mol)Caution: Reacts violently with water
Carbon Disulfide (CS₂)150 mLAnhydrous, Caution: Flammable and toxic
Crushed Ice300 g
Concentrated Hydrochloric Acid50 mL
Dichloromethane (DCM)200 mLFor extraction
Saturated Sodium Bicarbonate Solution100 mLFor washing
Brine100 mLFor washing
Anhydrous Sodium Sulfate20 gFor drying
Round-bottom flask (500 mL)1With magnetic stirrer
Dropping funnel1
Reflux condenser1
Separatory funnel1
Rotary evaporator1
Experimental Protocol
  • Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Initial Charging: To the flask, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and carbon disulfide (100 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: In a separate beaker, dissolve succinic anhydride (10.01 g, 0.1 mol) in chlorobenzene (11.26 g, 0.1 mol) with gentle warming if necessary, then cool to room temperature. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the chlorobenzene-succinic anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired para isomer.

Part 2: α-Bromination of 4-(4-chlorophenyl)-4-oxobutanoic acid

Scientific Principle and Rationale

The second step involves the selective bromination of the methylene group adjacent to the ketone, a position known as the α-carbon.[1] This reaction proceeds via an enol intermediate under acidic conditions, which are generated in situ by the hydrogen bromide byproduct. The enol form of the ketone acts as a nucleophile and attacks the electrophilic bromine molecule. The presence of the carboxylic acid does not interfere with this reaction under these conditions. Dichloromethane is an excellent solvent for this transformation as it is relatively inert and facilitates easy work-up.

Bromination_Mechanism cluster_Enolization Acid-Catalyzed Enolization cluster_Bromination Bromination of Enol Keto Keto form ProtonatedKeto Protonated Keto Keto->ProtonatedKeto + H+ Enol Enol form ProtonatedKeto->Enol - H+ Bromonium Bromonium Intermediate Enol->Bromonium Nucleophilic Attack Br2 Br2 Br2->Bromonium Product α-Bromo Ketone Bromonium->Product - H+

Caption: Mechanism of α-Bromination of a Ketone.

Materials and Equipment
Reagent/MaterialQuantity (per 0.05 mol scale)Notes
4-(4-chlorophenyl)-4-oxobutanoic acid10.73 g (0.05 mol)Purified from Step 1
Bromine (Br₂)8.79 g (0.055 mol, 1.1 eq)Caution: Highly corrosive and toxic
Dichloromethane (DCM)250 mLAnhydrous
Saturated Sodium Thiosulfate Solution100 mLFor quenching
Round-bottom flask (500 mL)1With magnetic stirrer
Dropping funnel1
Reflux condenser1
Separatory funnel1
Rotary evaporator1
Experimental Protocol
  • Reaction Setup: In a fume hood, dissolve 4-(4-chlorophenyl)-4-oxobutanoic acid (10.73 g, 0.05 mol) in dichloromethane (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Carefully measure bromine (8.79 g, 0.055 mol) and add it to the dropping funnel. Add the bromine dropwise to the stirred solution over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture until the red-brown color of bromine disappears, or until TLC analysis indicates the consumption of the starting material. If the reaction is sluggish, it can be gently heated to reflux (around 40 °C).

  • Quenching: Cool the reaction mixture and slowly add saturated sodium thiosulfate solution to quench any unreacted bromine.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent such as dichloromethane or an ethyl acetate/hexane mixture.

Characterization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

PropertyValue
Molecular Formula C₁₀H₈BrClO₃
Molecular Weight 291.53 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Predicted):

    • Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the chlorophenyl ring.

    • Methine Proton (-CHBr): A doublet of doublets around δ 5.0-5.5 ppm.

    • Methylene Protons (-CH₂-): Two diastereotopic protons appearing as a complex multiplet around δ 3.0-3.5 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon (C=O): Around δ 190-200 ppm.

    • Carboxylic Acid Carbon (COOH): Around δ 170-180 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

    • Methine Carbon (-CHBr): Around δ 45-55 ppm.

    • Methylene Carbon (-CH₂-): Around δ 30-40 ppm.

Note: Actual chemical shifts may vary depending on the solvent and concentration. The provided data is a prediction based on standard chemical shift values and analysis of similar structures.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with care, avoiding contact with skin and moisture.[2]

  • Carbon Disulfide: CS₂ is highly flammable and toxic. All sources of ignition must be excluded from the work area.

  • Bromine: Bromine is extremely corrosive, toxic upon inhalation, and can cause severe burns.[3] Handle liquid bromine with extreme caution, using appropriate gloves and eye protection. Have a quenching solution of sodium thiosulfate readily available in case of spills.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines offer a comprehensive resource for successful execution and validation of this synthetic route.

References

  • U.S. Patent 4,621,154A, "Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid," issued November 4, 1986. [https://patents.google.
  • BenchChem, "Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols." [https://www.benchchem.com/product/b1134]
  • Reddit, "Question about use of bromine (experimental procedure)." [https://www.reddit.com/r/Chempros/comments/l8x7p1/question_about_use_of_bromine_experimental/]
  • National Institutes of Health, "Synthetic Access to Aromatic α-Haloketones." [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504443/]
  • BLDpharm, "3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid." [https://www.bldpharm.com/products/35158-39-5.html]
  • University of Michigan, "A Discovery-Based Friedel-Crafts Acylation Experiment." [https://deepblue.lib.umich.edu/bitstream/handle/2027.42/142646/jchemed.7b00171.pdf]
  • YouTube, "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization." [https://www.youtube.
  • Master Organic Chemistry, "Halogenation Of Ketones via Enols." [https://www.masterorganicchemistry.
  • BLDpharm, "3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid." [https://www.bldpharm.com/products/35158-41-9.html]
  • Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." [https://www.masterorganicchemistry.
  • Chemistry Stack Exchange, "Safest way to conduct a reaction with bromine under reflux conditions." [https://chemistry.stackexchange.com/questions/139385/safest-way-to-conduct-a-reaction-with-bromine-under-reflux-conditions]
  • Chemistry LibreTexts, "22.3: Alpha Halogenation of Aldehydes and Ketones." [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
  • ResearchGate, "Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method." [https://www.researchgate.net/publication/231174641_Photochemical_a-Bromination_of_Ketones_Using_N-Bromosuccinimide_A_Simple_Mild_and_Efficient_Method]
  • Organic Chemistry Portal, "Friedel-Crafts Acylation." [https://www.organic-chemistry.

Sources

Application Notes & Protocols: A Guide to Screening for Antibacterial Activity of Brominated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Brominated Compounds as Antimicrobial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Brominated organic compounds, both from natural sources and synthetic origins, have emerged as a promising class of molecules with significant antibacterial potential.[2][3] The incorporation of bromine atoms into an organic scaffold can profoundly alter its electronic, lipophilic, and steric properties, often enhancing its interaction with bacterial targets and thereby increasing its bioactivity.[4] For instance, studies have shown that brominated flavonoids and phenanthrenequinones exhibit potent inhibitory effects against pathogenic bacteria, including notorious biofilm-formers like Staphylococcus aureus.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the antibacterial properties of brominated compounds. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure the generation of robust and reproducible data. The protocols described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and comparable across different laboratories.[6][7]

A Hierarchical Approach to Antibacterial Screening

A systematic and tiered screening strategy is essential for efficiently identifying promising lead compounds from a library of brominated molecules. This approach minimizes resource expenditure by using a broad, qualitative primary screen to identify active compounds, followed by more rigorous, quantitative secondary assays for the most promising "hits."

Screening_Workflow A Library of Brominated Compounds B Primary Screening (Qualitative) A->B Broad-spectrum bacterial panel C Inactive Compounds (Archive) B->C No Zone of Inhibition D Active 'Hits' B->D Zone of Inhibition > X mm E Secondary Screening (Quantitative) D->E Dose-response analysis F Confirmed Hits (Lead Candidates) E->F Potent & Reproducible Activity (Low MIC) G Further Studies (MOA, Toxicity, etc.) F->G

Figure 1: A hierarchical workflow for screening brominated compounds for antibacterial activity.

Part 1: Primary Screening - The Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a standardized, qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9] Its primary advantage is the ability to screen multiple compounds against a single organism simultaneously, making it an ideal first-pass filter. The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with the test bacterium, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where bacterial growth is prevented.[10]

Core Principle: Why Disk Diffusion?

This method is selected for primary screening due to its simplicity, low cost, and high throughput.[11] It provides a clear visual indication of activity, allowing for rapid categorization of compounds as active or inactive. The use of standardized Mueller-Hinton agar (MHA) is critical, as its composition is carefully controlled to ensure reproducibility and minimize interference with the antimicrobial agent's activity.[8]

Detailed Protocol: Kirby-Bauer Disk Diffusion

This protocol is adapted from the CLSI document M02, the performance standard for antimicrobial disk susceptibility tests.[12][13]

Materials:

  • Brominated compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 6 mm paper disks.

  • Mueller-Hinton Agar (MHA) plates (150 mm).

  • Test bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or Tryptic Soy Broth (TSB).

  • Sterile swabs, forceps, and micropipettes.

  • Incubator (35°C ± 2°C).

  • Positive control (e.g., Gentamicin disk) and negative control (solvent-only disk).

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Transfer the colonies to a tube containing sterile saline or TSB.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL and is a critical step for reproducibility.[14]

  • Plate Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile swab into the suspension.[14]

    • Remove excess fluid by pressing the swab against the inside of the tube.[14]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[14]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply a known amount (e.g., 10 µL) of each brominated compound solution onto a sterile paper disk. The concentration should be standardized for all tested compounds.

    • Place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate using sterile forceps.

    • Ensure disks are firmly pressed onto the agar surface and are spaced at least 24 mm apart to prevent overlapping zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.

    • A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.

Part 2: Secondary Screening - Determining the Minimum Inhibitory Concentration (MIC)

Compounds demonstrating significant activity in the primary screen ("hits") should be advanced to secondary screening to quantify their potency. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a widely used, high-throughput technique for MIC determination and is detailed in the CLSI M07 document.[15][17]

Core Principle: Why Broth Microdilution?

This method provides a quantitative result (e.g., in µg/mL), which is essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.[11] It is more precise than the disk diffusion method and is considered a benchmark for susceptibility testing.[18] The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is specified by CLSI to ensure the correct activity of certain classes of antibiotics, a standard that should be maintained for novel compounds to ensure data comparability.[17]

Detailed Protocol: Broth Microdilution MIC Assay

MIC_Plate_Setup cluster_plate 96-Well Microtiter Plate cluster_legend Legend C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7 C8 8 C9 9 C10 10 C11 11 C12 12 A1 128 A2 64 A3 32 A4 16 A5 8 A6 4 A7 2 A8 1 A9 0.5 A10 0.25 B1 128 B2 64 B3 32 B4 16 B5 8 B6 4 B7 2 B8 1 B9 0.5 B10 0.25 A11 GC A12 SC B11 GC B12 SC L1 Compound Dilution (µg/mL) L2 GC: Growth Control (Bacteria + Broth) L3 SC: Sterility Control (Broth Only)

Figure 2: Example 96-well plate layout for a broth microdilution MIC assay.

Materials:

  • Confirmed "hit" brominated compounds.

  • Sterile 96-well microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted.

  • Positive control antibiotic with a known MIC for the test strains.

  • Multichannel pipette.

Step-by-Step Procedure:

  • Plate Preparation:

    • Add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

    • Prepare a stock solution of each brominated compound at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1 of the corresponding row.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound.

    • Well 11 will serve as the Growth Control (GC) and will contain no compound.

    • Well 12 will serve as the Sterility Control (SC) and will also contain no compound.

  • Inoculum Preparation and Addition:

    • Prepare a bacterial suspension to 0.5 McFarland standard as in the Kirby-Bauer protocol.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100.

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (Sterility Control).

    • The final volume in each well (1-11) is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Before reading the results, check the controls: The Sterility Control (well 12) should be clear (no growth). The Growth Control (well 11) should be turbid (robust growth). If controls are invalid, the test must be repeated.[17]

    • The MIC is the lowest concentration of the compound (from wells 1-10) that shows no visible turbidity, which can be determined by visual inspection or using a plate reader.

Data Presentation and Interpretation

Organizing screening data in a clear, tabular format is crucial for analysis and comparison.

Table 1: Example Screening Data for Hypothetical Brominated Compounds

Compound IDPrimary Screen: Zone of Inhibition (mm) vs. S. aureusSecondary Screen: MIC (µg/mL) vs. S. aureus
BROMO-001184
BROMO-0020>128
BROMO-003251
BROMO-0041232
Gentamicin220.5

Interpretation: In this example, BROMO-003 shows the most promise with the largest zone of inhibition and the lowest MIC, making it a strong candidate for further investigation. BROMO-002 is clearly inactive.

Understanding the Mechanism: Why Bromine Matters

While a full mechanism of action (MOA) study is beyond the scope of initial screening, understanding potential mechanisms can provide valuable context. The high electronegativity of the bromine atom can create electrophilic centers in the molecule, making it reactive towards nucleophilic residues (e.g., cysteine or histidine) in bacterial enzymes or proteins, leading to their inactivation.[4] Other proposed mechanisms for halogenated compounds include disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, and the generation of reactive oxygen species (ROS).[5][19]

Troubleshooting and Ensuring Data Integrity

Reproducibility is the cornerstone of trustworthy scientific data. Adherence to standardized protocols is the best defense against error, but issues can still arise.

  • Problem: Inconsistent or no growth in the Growth Control wells.

    • Cause & Solution: The inoculum density may have been too low, or the bacteria may not be viable. Verify the McFarland standard preparation and use a fresh culture.[11]

  • Problem: Growth in the Sterility Control well.

    • Cause & Solution: Contamination of the broth, plate, or pipette tips. Repeat the assay using strict aseptic technique.

  • Problem: Zone sizes or MICs for quality control strains are out of the acceptable range (as defined in CLSI M100).[6]

    • Cause & Solution: This indicates a systemic error. Check the media preparation, inoculum density, incubation conditions, and potency of the antibiotic disks/solutions.[20] Do not report results until the QC is within range.

  • Problem: Poor solubility of brominated compounds in aqueous media.

    • Cause & Solution: Many organic compounds are poorly soluble. Use a minimal amount of a solvent like DMSO (typically ≤1% final concentration) and run a solvent-only control to ensure it has no antibacterial activity at that concentration.

Conclusion

The screening protocols detailed in this guide provide a robust, standardized, and efficient pathway for identifying and quantifying the antibacterial activity of novel brominated compounds. By integrating the qualitative, high-throughput Kirby-Bauer method for primary screening with the quantitative precision of the broth microdilution MIC assay for secondary confirmation, researchers can confidently identify lead candidates for the next generation of antibacterial drugs. Strict adherence to established standards, meticulous execution of protocols, and careful interpretation of data are paramount to the success of this critical phase of drug discovery.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Kochman, N., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Khan, Z., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Cheesman, M. J., et al. (2017). High-throughput screening for hit-to-lead discovery of novel antibacterial compounds. Expert Opinion on Drug Discovery. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Al-Harbi, A. I., et al. (2024). Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi Arabia. Infection and Drug Resistance. [Link]

  • Longkumer, N., et al. (2019). Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. Acta Chimica Slovenica. [Link]

  • Xia, Y., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules. [Link]

  • Humphries, R. M., & Hindler, J. (2016). Antimicrobial Susceptibility Testing Challenges. American Association for Clinical Chemistry. [Link]

  • CLSI. (2024). CLSI M100™. Pediatric Infectious Diseases Electronic Library. [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Sciences & Research. [Link]

  • Barry, A. L., et al. (1982). Disk Diffusion Susceptibility Test Troubleshooting Guide. Journal of Clinical Microbiology. [Link]

  • Rios, J. L., Recio, M. C., & Villar, A. (1988). Screening methods to determine antibacterial activity of natural products. Journal of Ethnopharmacology. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Regulations.gov. [Link]

  • Lee, J. T., et al. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. Biomedicine & Pharmacotherapy. [Link]

  • CLSI. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Eleventh Edition. ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • CLSI. (2009). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Tenth Edition. Regulations.gov. [Link]

  • Javed, H., & Khan, A. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Ghorbani-Vaghei, R., & Alavinia, S. (2024). Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]

  • Ling, L. L., Schneider, T., & Peoples, A. J. (2014). A new antibiotic kills pathogens without detectable resistance. Nature. [Link]

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Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Aryl Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profens - A Cornerstone of Anti-inflammatory Therapy

Aryl propionic acid derivatives, commonly known as "profens," represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This group includes widely used medications such as ibuprofen and naproxen, which are staples in the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[1] Their therapeutic effects stem from their ability to reduce pain (analgesia), fever (antipyresis), and inflammation.[2] While highly effective, their use is also associated with potential side effects, primarily gastrointestinal issues, which necessitates a thorough understanding of their pharmacological profile during drug development.[3] This guide provides an in-depth look at the mechanisms of action of aryl propionic acid derivatives and detailed protocols for evaluating their anti-inflammatory efficacy.

The Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal anti-inflammatory effect of aryl propionic acid derivatives is achieved through the inhibition of cyclooxygenase (COX) enzymes.[2][4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a role in maintaining the protective lining of the gastrointestinal tract and regulating kidney function and platelet aggregation.[5][6]

  • COX-2: This isoform is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.[5][6]

Most traditional aryl propionic acid derivatives, like ibuprofen and naproxen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[8] The inhibition of COX-2 is responsible for their anti-inflammatory effects, while the concurrent inhibition of COX-1 is largely responsible for their gastrointestinal side effects.[9]

COX Signaling Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and the point of intervention for aryl propionic acid derivatives.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 Phospholipase A2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Aryl_Propionic_Acids Aryl Propionic Acid Derivatives (e.g., Ibuprofen) Aryl_Propionic_Acids->COX1 Aryl_Propionic_Acids->COX2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces

Caption: Inhibition of COX-1 and COX-2 by aryl propionic acid derivatives.

While COX inhibition is the primary mechanism, some evidence suggests that these compounds may also exert anti-inflammatory effects through COX-independent pathways, although these are less well-defined.[10]

In Vitro Evaluation of Anti-inflammatory Activity

A crucial first step in characterizing a novel aryl propionic acid derivative is to assess its activity in controlled, in vitro settings. These assays are cost-effective, rapid, and allow for the direct assessment of a compound's effect on specific molecular targets.[11]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A fluorometric approach is commonly used due to its sensitivity and suitability for high-throughput screening.[6]

Principle: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This process is coupled to a fluorescent probe that generates a measurable signal proportional to COX activity.[12]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Potassium Hydroxide (KOH)

  • Test compound (aryl propionic acid derivative)

  • Known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) as positive controls

  • 96-well black microplate

  • Fluorometer (excitation 530-540 nm, emission 585-595 nm)

Procedure:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting the concentrated stock.

    • Dilute Heme in 1X Assay Buffer.

    • Reconstitute the ADHP probe according to the manufacturer's instructions.

    • Prepare the arachidonic acid substrate solution by mixing it with KOH and diluting with water.[6]

    • Dilute COX-1 and COX-2 enzymes to the desired concentration in 1X Assay Buffer immediately before use. Keep on ice.

    • Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO) and then dilute to the final test concentration in Assay Buffer.

  • Assay Setup (per well):

    • Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, and 10 µl of ADHP.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the diluted test compound or control inhibitor.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.

    • Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound 115.21.88.4
Ibuprofen12.52.55.0
Celecoxib>1000.05>2000
Inhibition of Pro-inflammatory Cytokine Release in Macrophages

This assay evaluates the ability of a test compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: The murine macrophage cell line RAW 264.7 is stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers an inflammatory response and the release of cytokines. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (aryl propionic acid derivative)

  • Positive control (e.g., Dexamethasone)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Compound Treatment and LPS Stimulation:

    • The next day, remove the culture medium.

    • Add fresh medium containing various concentrations of the test compound or positive control to the designated wells.

    • After a pre-incubation period (e.g., 2 hours), add LPS to a final concentration of 10-100 ng/mL to all wells except the vehicle control.[13][14]

  • Incubation and Supernatant Collection:

    • Incubate the plate for an appropriate time (e.g., 24 hours) to allow for cytokine production.[15]

    • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.[16]

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-only treated cells.

    • Calculate the IC50 value for the inhibition of each cytokine.

LPS_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Compound Treat with test compound or vehicle Incubate_Overnight->Treat_Compound Stimulate_LPS Stimulate with LPS Treat_Compound->Stimulate_LPS Incubate_24h Incubate for 24 hours Stimulate_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant ELISA Perform TNF-α and IL-6 ELISA Collect_Supernatant->ELISA Analyze_Data Analyze data and calculate IC50 ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for LPS-induced cytokine release assay.

In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, it is essential to evaluate the anti-inflammatory efficacy of a compound in a living organism. In vivo models provide a more complex physiological environment to assess a drug's overall effect.

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used for the screening of anti-inflammatory drugs.[17]

Principle: A sub-plantar injection of carrageenan, a sulfated polysaccharide, into the hind paw of a rat induces a localized inflammatory response characterized by edema (swelling).[18] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (lambda, type IV)

  • Sterile saline (0.9% NaCl)

  • Test compound (aryl propionic acid derivative)

  • Positive control (e.g., Indomethacin or Naproxen)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers for paw volume/thickness measurement

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Baseline Measurement and Dosing:

    • Measure the initial volume or thickness of the right hind paw of each rat. This is the baseline reading (V0 or T0).

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[18][19]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) or thickness (Tt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[18][19]

  • Data Analysis:

    • Calculate the increase in paw volume or thickness for each animal at each time point:

      • ΔV = Vt - V0

      • ΔT = Tt - T0

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3-4 hours):

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Edema_Timeline T_minus_1h T = -1h Administer test compound, positive control, or vehicle T_0 T = 0h Measure baseline paw volume (V0) Inject Carrageenan T_minus_1h->T_0 T_1h T = +1h Measure paw volume (V1) T_0->T_1h T_2h T = +2h Measure paw volume (V2) T_1h->T_2h T_3h T = +3h Measure paw volume (V3) (Peak Edema) T_2h->T_3h T_4h T = +4h Measure paw volume (V4) T_3h->T_4h T_5h T = +5h Measure paw volume (V5) T_4h->T_5h

Caption: Experimental timeline for the carrageenan-induced paw edema model.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of an aryl propionic acid derivative is crucial for interpreting its pharmacodynamic effects and for designing effective dosing regimens. Key parameters include the rate and extent of absorption, distribution, metabolism, and excretion. For instance, ibuprofen is considered short-acting, while naproxen is long-acting, which influences their dosing frequency and potential for side effects.[3] Different formulations can also alter the absorption rate, leading to faster onset of action.[20]

Conclusion

The evaluation of the anti-inflammatory properties of aryl propionic acid derivatives is a multi-faceted process that begins with targeted in vitro assays to elucidate the mechanism of action and potency, followed by in vivo studies to confirm efficacy in a physiological setting. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to systematically characterize these important therapeutic agents. A thorough understanding of their primary mechanism of COX inhibition, coupled with carefully executed experimental protocols, is essential for the development of safer and more effective anti-inflammatory drugs.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Nguyen, A. T. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Retrieved from [Link]

  • BrainKart. (n.d.). Arylpropionic Acid Derivatives. Retrieved from [Link]

  • Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S. Retrieved from [Link]

  • Na, H. K., & Surh, Y. J. (2014). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Current molecular medicine, 14(1), 49–61. Retrieved from [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(19), e3010. Retrieved from [Link]

  • Lim, C. S., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 8868937. Retrieved from [Link]

  • Al-Lawati, H. A. J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(9), 1035-1053. Retrieved from [Link]

  • Kim, M. K., et al. (2017). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. Drug Design, Development and Therapy, 11, 253–261. Retrieved from [Link]

  • Lin, Y. C., et al. (2018). Oregano Essential Oil Attenuates RAW264.7 Cells from Lipopolysaccharide-Induced Inflammatory Response through Regulating NADPH Oxidase Activation-Driven Oxidative Stress. Antioxidants, 7(8), 98. Retrieved from [Link]

  • Perera, W. P. R. T., & Perera, M. (2014). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 3(9), 128-138.
  • Gargallo, C. J., et al. (2001). Pharmacokinetic/Pharmacodynamic Modeling of Antipyretic and Anti-Inflammatory Effects of Naproxen in the Rat. Journal of Pharmaceutical Sciences, 90(9), 1361-1373. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Wang, C., et al. (2022). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 13, 949633. Retrieved from [Link]

  • de Martino, M., & Chiarugi, A. (1996). Pharmacokinetics and pharmacodynamics of ibuprofen isomers and acetaminophen in febrile children.
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Fereidoni, M., Ahmadiani, A., Semnanian, S., & Javan, M. (2000). An accurate and simple method for measurement of paw edema. Journal of pharmacological and toxicological methods, 43(1), 11–14.
  • Kaur, G. (2019). Why is there no release of IL-6 upon LPS stimulation in RAW 264.7 cell line?. ResearchGate. Retrieved from [Link]

  • Drugs.com. (2024). Naproxen vs ibuprofen: What's the difference?. Retrieved from [Link]

  • Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Académie bulgare des sciences, 71(1), 127-134.
  • Open Access Journals. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the purification process to ensure high purity and yield.

Understanding the Molecule: A Chemist's Perspective

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a multifaceted molecule possessing several functional groups that dictate its solubility and crystallization behavior:

  • Aromatic Ring: The chlorophenyl group imparts a degree of non-polar character and potential for π-π stacking interactions.

  • Ketone: The carbonyl group is polar and can participate in dipole-dipole interactions.

  • Carboxylic Acid: This is a highly polar, protic group capable of strong hydrogen bonding.

  • Alkyl Halides (Bromo and Chloro): These add to the molecular weight and introduce further polarity.

The interplay of these groups means the compound is not strictly polar or non-polar, necessitating a careful selection of a recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid?

A patent literature source suggests that dichloromethane can be used for the recrystallization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. This is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point (39.6 °C), which facilitates easy removal from the purified crystals.

Q2: I don't have dichloromethane, or it's not working well. What are some alternative solvents or solvent systems?

Based on the functional groups present, several alternatives can be considered. A systematic approach to selecting a new solvent is recommended over random trials. Good candidates would be solvents that can dissolve the compound when hot but have limited solubility at cooler temperatures.

Given the presence of a carboxylic acid and a ketone, moderately polar solvents are a good starting point. Consider the following, in order of decreasing polarity:

  • Ethanol/Water: Carboxylic acids often have good solubility in alcohols. A mixed solvent system of ethanol and water can be effective. The compound would be dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until turbidity is observed.

  • Acetone/Hexane: Acetone is a good solvent for many organic compounds. A mixed system with a non-polar solvent like hexane can be used to decrease the solubility upon cooling.

  • Toluene: For aromatic compounds, toluene can be an excellent choice as it provides good solubility at elevated temperatures.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several strategies to combat this:

  • Increase the solvent volume: The concentration of the solute may be too high. Add more hot solvent to the mixture to ensure it is fully dissolved before cooling.

  • Cool the solution more slowly: Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Use a different solvent: The chosen solvent's boiling point might be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

Q4: I have very low recovery of my purified compound. What are the likely causes?

Low recovery is a common issue in recrystallization. The primary causes are:

  • Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize in the filter funnel.

  • The compound has significant solubility in the cold solvent: The chosen solvent may not be ideal.

  • Incomplete crystallization: Not allowing enough time for the solution to cool and for the crystals to form.

To improve recovery, minimize the amount of hot solvent used to dissolve the compound, ensure the solution is thoroughly cooled, and consider a different solvent with lower solubility for your compound at cold temperatures.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the recrystallization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice.1. Add more solvent in small increments. 2. Choose a more polar solvent. Refer to the solvent selection guide below.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Cool the solution in an ice bath.
Crystals are colored or appear impure. 1. Impurities are co-crystallizing with the product. 2. The solvent is reacting with the compound.1. Try a different recrystallization solvent where the impurity has higher solubility. 2. Ensure the chosen solvent is inert. Dichloromethane is generally a safe choice.
"Oiling out" occurs. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The solvent's boiling point is too high.1. Add more hot solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Select a solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Recrystallization using Dichloromethane
  • Dissolution: In a fume hood, place the crude 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture on a hot plate (do not use a Bunsen burner as dichloromethane is flammable). Add more dichloromethane in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold dichloromethane to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.

Protocol 2: Systematic Solvent Selection

If dichloromethane is not suitable, follow this procedure to identify an appropriate solvent:

  • Small-Scale Testing: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a different solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, up to about 1 mL. Observe if the compound dissolves at room temperature. A good solvent should not dissolve the compound at room temperature.

  • Hot Solubility: For the solvents that did not dissolve the compound at room temperature, gently heat them in a water bath. A good solvent will dissolve the compound when hot.

  • Cooling and Crystallization: Allow the hot solutions to cool to room temperature and then place them in an ice bath. A good solvent will yield solid crystals upon cooling.

  • Solvent Pair Testing: If no single solvent is ideal, try solvent pairs. Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a hot "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy. Add a few more drops of the first solvent to clarify the solution, then allow it to cool.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Dichloromethane39.6MediumDocumented solvent. Good for a wide range of organic compounds. Volatile.
Ethanol78.4HighGood for polar compounds like carboxylic acids. May require a co-solvent like water.
Acetone56Medium-HighA versatile solvent. Often used with a non-polar co-solvent like hexane.
Toluene110.6LowGood for aromatic compounds. Higher boiling point may lead to oiling out.
Water100Very HighUnlikely to be a good single solvent due to the non-polar aromatic ring. Can be used as an anti-solvent with alcohols.
Hexane69Very LowUnlikely to dissolve the compound on its own. Good as an anti-solvent.

Visualization

Workflow for Recrystallization Solvent Selection

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • US2017/0204057A1: This patent application describes the synthesis of related compounds and mentions the use of dichloromethane for recrystallization. While the full text is not provided in the search results, this information is a key starting point. (Note: A direct, clickable URL for this specific piece of information within the patent is not available from the search results, but the patent number itself is a verifiable reference).
  • General Recrystallization Principles: The University of Rochester's Department of Chemistry provides a useful guide on recrystallization solvents and techniques, which informed the general principles outlined in this document. Available at: [Link]

  • Troubleshooting Recrystallization: Chemistry LibreTexts offers a comprehensive guide to troubleshooting common issues in crystallization, which was consulted for the troubleshooting section. Available at: [Link]

  • Purification of Carboxylic Acids: Chempedia provides general procedures for the purification of carboxylic acids, which supports the solvent selection rationale based on this functional group. Available at: [Link]

Troubleshooting side reactions in the synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthetic sequence. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

The synthesis involves two key transformations:

  • Step 1: Friedel-Crafts Acylation: The reaction of chlorobenzene with succinic anhydride to form the intermediate, 4-(4-chlorophenyl)-4-oxobutanoic acid.

  • Step 2: Alpha-Bromination: The selective bromination of the keto-acid intermediate at the carbon alpha to the ketone.

This guide is structured into a troubleshooting Q&A section for specific issues and a general FAQ section for broader queries.

Overall Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination Chlorobenzene Chlorobenzene Intermediate 4-(4-chlorophenyl)-4- oxobutanoic acid Chlorobenzene->Intermediate Succinic Anhydride Succinic Anhydride Succinic Anhydride->Intermediate AlCl3 AlCl3 AlCl3->Intermediate Catalyst Bromine Bromine Intermediate->Bromine Final_Product 3-Bromo-4-(4-chlorophenyl)-4- oxobutanoic acid Intermediate->Final_Product Bromine->Final_Product Reagent

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, the underlying chemical principles, and a recommended course of action.

Issue 1: Low Yield in Friedel-Crafts Acylation (Step 1)

Question: My Friedel-Crafts acylation of chlorobenzene with succinic anhydride is resulting in a very low yield of 4-(4-chlorophenyl)-4-oxobutanoic acid. What are the likely causes and how can I improve it?

Answer: Low yields in this step are a common issue and can typically be traced back to catalyst activity, reaction conditions, or the inherent reactivity of the substrate.

Causality & Explanation:

  • Catalyst Inactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.

  • Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount (or even a slight excess) of the Lewis acid. This is because the ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions.[1]

  • Substrate Deactivation: The chlorine atom on chlorobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene.[2] Although it is an ortho-para director, the reaction rate is inherently slower.[3]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened, high-purity anhydrous AlCl₃. If the bottle is old, the catalyst may be partially hydrolyzed.

    • Use anhydrous solvents.

  • Optimize Catalyst Loading:

    • Use at least 2.2 equivalents of AlCl₃ relative to succinic anhydride. One equivalent is consumed by complexing with the anhydride, and another is consumed by the product ketone. An excess ensures the reaction proceeds to completion.

  • Control Reaction Temperature:

    • The initial addition of AlCl₃ should be done at a low temperature (0-5°C) to control the initial exothermic reaction.[4]

    • After the initial addition, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours) to ensure completion. Gentle heating (40-50°C) can sometimes be employed, but this may increase the formation of side products.

G cluster_mech Friedel-Crafts Acylation Mechanism step1 1. Formation of Acylium Ion Succinic Anhydride + AlCl₃ → [Acylium Ion Intermediate]⁺ step2 2. Electrophilic Attack Chlorobenzene attacks the para-position on the acylium ion. (Ortho attack is a minor side reaction). step1->step2 step3 3. Deprotonation Loss of H⁺ restores aromaticity, forming the ketone. step2->step3 step4 4. Catalyst Complexation Product ketone complexes with AlCl₃. This is why >2 eq. of catalyst are needed. step3->step4

Caption: Key mechanistic steps in the Friedel-Crafts Acylation.

Issue 2: Formation of Di-brominated or Other Brominated Impurities (Step 2)

Question: During the alpha-bromination of my keto-acid, I'm observing impurities by LC-MS that appear to be di-brominated. How can I achieve mono-bromination selectively?

Answer: The formation of di-brominated products is a classic side reaction in alpha-halogenation of ketones. It stems from the reaction conditions and the stoichiometry of the brominating agent.

Causality & Explanation:

  • Reaction Mechanism: The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The enol is the nucleophile that attacks the bromine (Br₂).[5][6][7] The formation of this enol is often the rate-determining step.

  • Over-bromination: Using an excess of bromine or allowing the reaction to proceed for too long can lead to a second bromination event at the same alpha-carbon.

  • Aromatic Ring Bromination: While less common because the acyl-substituted ring is deactivated, bromination of the aromatic ring can occur under harsh conditions (e.g., high heat, presence of a Lewis acid catalyst).[8]

Troubleshooting Protocol:

  • Strict Stoichiometric Control:

    • Use a slight excess, but no more than 1.1 equivalents, of molecular bromine (Br₂).

    • The bromine should be added dropwise to the reaction mixture to maintain a low instantaneous concentration.[9]

  • Temperature Management:

    • Begin the reaction at a low temperature (0°C) during the dropwise addition of bromine.[9]

    • After the addition is complete, allow the mixture to slowly warm to room temperature and monitor the progress by TLC or LC-MS. For sluggish reactions, gentle heating to reflux (e.g., in dichloromethane at 40°C) may be necessary, but should be done cautiously.[9]

  • Choice of Solvent and Catalyst:

    • Dichloromethane is a common and effective solvent.[9]

    • While the reaction is often performed with Br₂ alone, adding a catalytic amount of acetic acid or HBr can facilitate the formation of the enol intermediate, potentially allowing for milder reaction conditions.[5]

Table 1: Bromination Conditions and Expected Outcomes

Bromine (Equivalents)TemperatureExpected OutcomePotential Side Products
1.0 - 1.10°C to RTHigh yield of mono-bromo productUnreacted starting material
> 1.5RT to RefluxLow yield of mono-bromo productSignificant di-bromo impurity
1.1 with Lewis AcidRefluxPotential for mono-bromo productIncreased risk of aromatic bromination
Issue 3: Product Degradation During Work-up or Purification

Question: My final product, 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid, seems to degrade upon purification, especially when I try to use column chromatography. What is causing this instability?

Answer: The target molecule contains an α-bromo ketone moiety, which is susceptible to elimination reactions, particularly in the presence of a base.

Causality & Explanation:

  • Dehydrobromination: The hydrogen on the carbon adjacent to both the bromine and the carboxylic acid is acidic. In the presence of a base (even a mild one like silica gel), an E2 elimination can occur, eliminating HBr to form the corresponding α,β-unsaturated ketone.[6] This is a common decomposition pathway for α-halo ketones.

Troubleshooting Protocol:

  • Avoid Basic Conditions:

    • During the work-up, ensure all aqueous washes are neutral or slightly acidic. Avoid bicarbonate or carbonate washes if possible. If a basic wash is necessary, perform it quickly at low temperatures and immediately neutralize.

  • Purification Strategy:

    • Recrystallization: This is the preferred method of purification. The crude product can often be recrystallized from a suitable solvent like dichloromethane to yield pure material.[9]

    • Acid-Washed Silica Gel: If column chromatography is unavoidable, use silica gel that has been pre-treated with a dilute acid solution (e.g., 1% acetic acid in the eluent) and then dried. This neutralizes basic sites on the silica surface that can promote decomposition.

  • Storage:

    • Store the purified product in a cool, dark place, preferably under an inert atmosphere, to minimize degradation over time.

G cluster_step1 Step 1 Analysis cluster_step2 Step 2 Analysis cluster_workup Purification Analysis start Problem Observed: Low Yield / Impure Product q1 Is Friedel-Crafts intermediate yield low? start->q1 Check Point q2 Is Bromination step producing impurities? start->q2 Check Point q3 Is product degrading during purification? start->q3 Check Point s1 Check AlCl₃ quality & stoichiometry. Ensure anhydrous conditions. q1->s1 Yes q1->q2 No s2 Control Br₂ stoichiometry (1.1 eq). Add dropwise at 0°C. q2->s2 Yes q2->q3 No s3 Avoid base & silica gel. Purify by recrystallization. q3->s3 Yes

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation? The chloro group is an ortho, para-director. However, due to the steric hindrance of the incoming acyl group, the para-substituted product, 4-(4-chlorophenyl)-4-oxobutanoic acid, is the major product.[3] Formation of the ortho isomer is a common side reaction but is typically minor under optimized conditions.

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for the bromination step? Yes, NBS is an excellent alternative to molecular bromine for α-bromination.[5] It is a solid and is often easier and safer to handle than liquid Br₂. The reaction typically requires a radical initiator (like AIBN) or photochemical conditions if a radical pathway is desired, but for enol-based bromination, an acid catalyst is still recommended.

Q3: How can I effectively monitor the progress of each reaction?

  • Thin Layer Chromatography (TLC): TLC is the most straightforward method. For the Friedel-Crafts step, you can monitor the disappearance of succinic anhydride. For the bromination step, you can monitor the disappearance of the starting keto-acid. Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid to reduce tailing of the carboxylic acids).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the masses of the starting material, product, and any side products (like di-brominated species).

Q4: What is a typical work-up procedure for the Friedel-Crafts reaction? A standard work-up involves carefully quenching the reaction mixture by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum complexes and protonates the carboxylate. The aqueous mixture is then typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[4]

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. 3-Bromo-4-methoxy-4-oxobutanoic acid. [Link]

  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2011). Halogenation Of Ketones via Enols. [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Synthetic Potential: A Deep Dive into the Synthesis of 3-Bromo-4-chlorobenzotrifluoride. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Google Patents.
  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • Leah4sci. (2019). mechanism of alpha-halogenation of ketones. [Link]

  • Veeprho. 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7. [Link]

  • Organic Syntheses. 3-bromo-4-aminotoluene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • National Institutes of Health. (2017). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • Jim Clark. friedel-crafts acylation of benzene. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Chem Simp. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • PubChem. 3-Bromo-4-chlorobenzoic acid. [Link]

  • ChemBK. 4-chloro-4-oxobutanoic acid. [Link]

  • Google Patents.

Sources

Stability and storage conditions for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information on the stability and proper storage of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of their experimental outcomes.

Introduction

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is an α-haloketone, a class of compounds known for their utility as synthetic intermediates, but also for their inherent reactivity. The presence of an α-bromo ketone, a carboxylic acid, and a chlorophenyl group within the same molecule dictates its stability profile and necessitates specific handling and storage conditions to prevent degradation. Understanding these properties is critical for its effective use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. A temperature of 2-8°C is recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize contact with moisture and air.

Q2: Is this compound sensitive to light?

A2: Yes, α-haloketones can be light-sensitive. To prevent potential photodecomposition, always store the compound in an amber or otherwise opaque vial and minimize its exposure to direct light during handling.

Q3: Is 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid hygroscopic?

A3: The carboxylic acid functional group imparts a potential for hygroscopicity (the tendency to absorb moisture from the air). It is crucial to store the compound in a desiccated environment, such as a desiccator, and to handle it quickly in a low-humidity setting to prevent water absorption, which could lead to hydrolysis or other forms of degradation.

Q4: Can I store this compound at room temperature?

A4: While short-term storage at room temperature (e.g., during transit or brief periods on the lab bench) is generally acceptable, long-term storage at room temperature is not recommended due to the potential for accelerated degradation. For maintaining the compound's integrity over weeks or months, refrigeration (2-8°C) is the safer and more reliable option.

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

A5: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common solvents for creating stock solutions. Due to the reactivity of the α-bromo ketone moiety, it is advisable to prepare stock solutions fresh before use. If short-term storage is necessary, store the solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the solvents are anhydrous, as residual water can promote degradation.

Q6: What are the primary degradation pathways for this compound?

A6: The main potential degradation pathways include:

  • Elimination: Loss of hydrogen bromide (HBr) to form an α,β-unsaturated ketone. This can be catalyzed by bases and heat.

  • Hydrolysis: The α-bromo group can be susceptible to hydrolysis, especially in the presence of water or nucleophilic solvents, leading to the formation of an α-hydroxy ketone.

  • Reaction with Nucleophiles: The electrophilic carbon bearing the bromine is reactive towards a wide range of nucleophiles. This includes common laboratory reagents and even certain solvents or impurities.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid, likely linked to its stability.

Visual Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting unexpected experimental results that may be related to the compound's integrity.

troubleshooting_flowchart Troubleshooting Experimental Issues start Unexpected Experimental Results (e.g., low yield, no reaction, side products) check_compound Is the compound's integrity suspect? start->check_compound visual_inspection Visually inspect the solid compound. Is there a color change (e.g., yellowing) or clumping? check_compound->visual_inspection Yes not_degraded Compound appears pure. Re-evaluate experimental parameters. check_compound->not_degraded No purity_check Perform a purity check (TLC, HPLC, or ¹H NMR). visual_inspection->purity_check No/Unsure confirm_degradation Confirm with Purity Check visual_inspection->confirm_degradation Yes degraded Compound is likely degraded. Procure a fresh batch and store correctly. purity_check->degraded Purity is low or impurities detected purity_check->not_degraded Purity is high yes_visual Yes no_visual No confirm_degradation->purity_check

Caption: Troubleshooting workflow for assessing compound stability.

Common Problems and Solutions
Observed Problem Potential Cause (Stability-Related) Recommended Action
Low or no yield in a reaction The compound has degraded due to improper storage, leading to a lower concentration of the active starting material.1. Check the purity of your compound using the protocol below. 2. If degradation is confirmed, use a fresh, properly stored batch. 3. Ensure all reaction solvents and reagents are anhydrous and free of nucleophilic impurities.
Appearance of unexpected side products Degradation may have led to the formation of reactive intermediates (e.g., the α,β-unsaturated ketone from HBr elimination) that participate in side reactions.1. Characterize the side products to understand the degradation pathway. 2. Review storage conditions—exposure to heat, light, or basic conditions can promote elimination. 3. Use freshly prepared solutions of the compound for your experiments.
Solid compound has changed color (e.g., from white to yellow/brown) This is a common visual indicator of degradation.Discard the compound and obtain a fresh supply. Review and improve your storage protocol to prevent future degradation.
Poor solubility or precipitation in solution The compound may have absorbed moisture and hydrolyzed, or degraded into less soluble byproducts.1. Attempt to gently warm the solution to see if the precipitate redissolves. 2. If solubility issues persist, it is a strong indicator of degradation. Verify purity with an analytical method.

Experimental Protocols

Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. Method optimization may be required for your specific HPLC system.

Objective: To determine the purity of the compound and detect the presence of degradation products.

Materials:

  • 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 50-100 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore)

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 10 90
      20 10 90
      21 70 30

      | 25 | 70 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

    • The appearance of new, earlier-eluting peaks may indicate more polar degradation products, while later-eluting peaks could suggest less polar byproducts.

Protocol 2: Purity and Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the compound by identifying characteristic proton signals and detecting impurity signals.

Materials:

  • 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of a pure sample if available.

    • Look for the characteristic signals of the compound.

    • The presence of unexpected peaks may indicate impurities or degradation products. For instance, the appearance of vinylic protons could suggest the formation of the α,β-unsaturated ketone via HBr elimination.

Summary of Stability and Storage Conditions

Parameter Recommendation Rationale
Storage Temperature 2-8°C (Long-term)Minimizes thermal degradation pathways.
Container Tightly sealed, opaque (amber) vialPrevents exposure to moisture, air, and light.
Atmosphere Inert gas (Argon or Nitrogen) recommendedReduces risk of oxidative degradation and hydrolysis.
Environment Dry, dark place (e.g., desiccator in a refrigerator)Protects against hygroscopicity and photodegradation.
Solution Storage -20°C in small, single-use aliquotsReduces degradation in solution and avoids freeze-thaw cycles.

References

  • Li, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(18), 2363-2369. Available at: [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Optimizing reaction conditions for the bromination of 3-(4-Chlorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of 3-(4-Chlorobenzoyl)propionic acid

Welcome to the technical support center for the synthesis and optimization of 3-bromo-3-(4-chlorobenzoyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical transformation. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal results in your experiments.

Reaction Fundamentals: Understanding the "Why"

The bromination of 3-(4-chlorobenzoyl)propionic acid is a classic example of an alpha-halogenation of a ketone. The reaction proceeds selectively at the carbon atom adjacent (in the alpha position) to the carbonyl group. This selectivity is driven by the formation of an enol intermediate under acidic conditions. The electron-rich double bond of the enol is nucleophilic and readily attacks the electrophilic bromine molecule.

The reaction is generally not an electrophilic aromatic substitution on the chlorophenyl ring. The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1][2]

Below is the accepted mechanism for this transformation.

Reaction_Mechanism cluster_reactants Reactants & Intermediates Start 3-(4-Chlorobenzoyl)propionic acid (Keto Form) Protonation Protonated Ketone Start->Protonation Keto-Enol Tautomerism (Acid-Catalyzed) Enol Enol Intermediate Protonation->Enol Deprotonation Attack Bromonium Ion/ Resonance-Stabilized Cation Enol->Attack Nucleophilic Attack Br_minus_out Br- Product 3-bromo-3-(4-chlorobenzoyl)propionic acid Attack->Product Deprotonation H_plus_out -H+ H_plus_in H+ Br2_in Br-Br

Caption: Acid-catalyzed alpha-bromination of a ketone via an enol intermediate.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding reaction setup and theory.

Q1: What is the optimal solvent for this reaction, and why?

A1: The choice of solvent is critical for reaction success.

  • Ethers (e.g., Diethyl Ether): A common choice is diethyl ether, which is relatively inert and effectively solubilizes the starting material.[3] Its low boiling point simplifies removal post-reaction. However, ethers must be anhydrous, as water can interfere with the reaction.

  • Acetic Acid: This solvent can also be used.[4] It serves a dual purpose by acting as a solvent and maintaining an acidic environment, which helps to catalyze the formation of the enol intermediate necessary for the reaction to proceed.[4][5]

Q2: Can I use a brominating agent other than elemental bromine (Br₂)?

A2: While elemental bromine is the most common and direct reagent for this type of alpha-bromination, other reagents can be considered, though they may alter the reaction profile.

  • N-Bromosuccinimide (NBS): NBS is often used for allylic or benzylic brominations via a radical pathway. For alpha-ketone bromination, it can also be effective, especially with an acid catalyst. The primary advantage of NBS is that it's a solid, making it easier and safer to handle than liquid bromine. It also maintains a low concentration of Br₂ in the reaction mixture, which can sometimes improve selectivity.[6]

  • Hydrogen Bromide (HBr) and an Oxidant (e.g., H₂O₂): Some methods generate Br₂ in situ from HBr and an oxidizing agent like hydrogen peroxide.[7] This avoids handling elemental bromine directly but adds complexity to the reaction setup.

Q3: What determines the regioselectivity? Will the bromine add to the aromatic ring?

A3: The regioselectivity is dictated by the reaction mechanism.

  • Alpha-Position: The reaction overwhelmingly favors the alpha-position to the ketone. This is because the acidity of the alpha-hydrogens allows for the formation of an enol or enolate, which is the key reactive intermediate.[8][9]

  • Aromatic Ring: Bromination of the aromatic ring is an electrophilic aromatic substitution (EAS) reaction.[10][11] The 4-chlorobenzoyl group is electron-withdrawing and therefore deactivating, making the aromatic ring much less nucleophilic and less likely to react with bromine under these conditions.[1][2] While aromatic bromination is a potential side reaction, it typically requires harsher conditions or a Lewis acid catalyst (like FeBr₃), which is not used here.[7]

Q4: How can I effectively monitor the reaction's progress?

A4: Several analytical techniques are suitable for monitoring this reaction.[6][12]

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. You can observe the consumption of the starting material spot and the appearance of a new, typically lower Rf, product spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is ideal. It can accurately measure the percentage of starting material converted to the product and detect any significant side products.[6][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying the product and any volatile impurities, especially if you suspect side reactions like aromatic bromination. The mass spectrum will confirm the incorporation of a bromine atom via its characteristic isotopic pattern.[6]

Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield or Incomplete Reaction Start->LowYield MultipleSpots Multiple Spots on TLC (Impurity Formation) Start->MultipleSpots ColorPersists Reaction Mixture Remains Colored Start->ColorPersists LY_Cause1 Check Reagent Stoichiometry (Esp. Bromine) LowYield->LY_Cause1 Possible Cause MS_Cause1 Di-bromination? MultipleSpots->MS_Cause1 Possible Cause Color_Cause Unreacted Bromine ColorPersists->Color_Cause LY_Cause2 Verify Reaction Temperature LY_Cause1->LY_Cause2 If OK LY_Sol1 Solution: - Use slight excess of Br₂ - Ensure accurate addition LY_Cause1->LY_Sol1 If incorrect LY_Cause3 Check Solvent Quality (Anhydrous?) LY_Cause2->LY_Cause3 If OK LY_Sol2 Solution: - Gently warm if needed - Monitor internal temp LY_Cause2->LY_Sol2 If too low LY_Sol3 Solution: - Use freshly dried solvent LY_Cause3->LY_Sol3 If wet MS_Cause2 Aromatic Bromination? MS_Cause1->MS_Cause2 If not MS_Sol1 Solution: - Use <= 1.0 eq. Br₂ - Add Br₂ slowly MS_Cause1->MS_Sol1 If likely MS_Sol2 Solution: - Avoid high temps - Confirm via MS MS_Cause2->MS_Sol2 If likely Color_Sol Solution: - Quench with aq. Na₂S₂O₃ or NaHSO₃ Color_Cause->Color_Sol

Caption: A logical workflow for troubleshooting common bromination issues.

Q5: My reaction has stalled and is not proceeding to completion. What should I do?

A5: A stalled reaction is often due to suboptimal conditions. Refer to the table below for common causes and solutions.

Possible CauseScientific RationaleRecommended Action
Insufficient Bromine The stoichiometry is 1:1. If bromine was lost due to evaporation or inaccurate measurement, the reaction will stop once it is consumed.Add a small, measured amount of additional bromine and continue to monitor the reaction. For future runs, consider using a slight excess (e.g., 1.05 equivalents).
Low Temperature The reaction requires sufficient activation energy. If the temperature is too low, the rate of enol formation and subsequent reaction with bromine will be very slow.Allow the reaction to warm to room temperature or gently warm it (e.g., to 30-40°C) while monitoring carefully by TLC.
Presence of Water Water can compete with the substrate for reaction with intermediates or alter the solvent polarity, hindering the reaction.Ensure all glassware is oven-dried and use an anhydrous solvent for the reaction.

Q6: My TLC shows multiple product spots. What are the likely impurities?

A6: Multiple spots indicate the formation of side products. The most common culprits are:

  • Di-brominated Product: In an acidic medium, the first bromination deactivates the alpha-carbon, making the second bromination slower. However, if excess bromine is used or the reaction is left for too long, di-bromination at the same alpha-carbon can occur.[9] To avoid this, use bromine as the limiting reagent (≤1.0 equivalent) and add it dropwise to prevent localized high concentrations.

  • Aromatic Bromination: As discussed in FAQ #3, this is less likely but possible under forcing conditions (e.g., high heat). This impurity would have a significantly different mass, easily detectable by GC-MS.

  • Unreacted Starting Material: If the reaction is incomplete, you will see the starting material spot on your TLC plate.

Q7: The reaction is complete, but the solution is still orange/brown. How do I remove the excess bromine?

A7: The persistent color is due to unreacted elemental bromine (Br₂). It is crucial to "quench" this excess bromine before workup to ensure safety and prevent unwanted reactions. This is achieved by adding a reducing agent.

  • Procedure: During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The bromine will be reduced to colorless bromide ions (Br⁻), and the color in the organic layer will disappear.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid [3]

This protocol is adapted from established literature procedures and should be performed with strict adherence to all safety precautions.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure all glassware is dry.

  • Dissolution: Dissolve 3-(4-chlorobenzoyl)propionic acid (1.0 eq.) in anhydrous diethyl ether (approx. 15-20 mL per gram of starting material).

  • Bromine Addition: While stirring the solution, add elemental bromine (1.0-1.05 eq.) dropwise from the addition funnel over 15-20 minutes. The reaction is typically performed at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., every 30 minutes) until the starting material is consumed. The reaction time can vary but is often complete within a few hours.

  • Workup (Quench): Once the reaction is complete, transfer the mixture to a separatory funnel. If excess bromine color persists, wash the organic layer with saturated aqueous sodium thiosulfate until the color dissipates.

  • Workup (Wash): Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is often a crystalline solid and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC) [6]

  • Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture and dilute it in a vial with a suitable solvent like ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the starting material (as a reference), the co-spot (a mix of starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes; this may require optimization).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting material and product are both UV-active. Staining with potassium permanganate can also be used. The product, 3-bromo-3-(4-chlorobenzoyl)propionic acid, should have a lower Rf value than the starting material.

Safety Precautions

Working with bromine requires stringent safety measures. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

  • 3-(4-Chlorobenzoyl)propionic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[13]

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage, and is fatal if inhaled.[14][15] All work with liquid bromine must be conducted in a certified chemical fume hood. [16][17]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[16] Disposable gloves are NOT sufficient.[16]

  • Spill & Exposure: Have a bromine spill kit readily available. In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention for any exposure.

References

  • Synthesis of 3-bromo-3-(4-chlorobenzoyl)propionic acid. PrepChem.com. Available from: [Link]

  • Process for preparing 3-bromopropionic acid. Google Patents.
  • 3-(4-Chlorobenzoyl)propionic acid | C10H9ClO3. PubChem. Available from: [Link]

  • 3-(4-Bromobenzoyl)propionic acid | C10H9BrO3. PubChem. Available from: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]

  • 3-BROMO-3-(4-CHLOROBENZOYL)PROPIONIC ACID. gsrs. Available from: [Link]

  • Ketone + Br2 = ? (Alpha Substitution). YouTube. Available from: [Link]

  • Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • BROMINE Safety Handbook. ICL Group. Available from: [Link]

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • Electrophilic Aromatic Substitution. ResearchGate. Available from: [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available from: [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. Available from: [Link]

  • Handling liquid bromine and preparing bromine water. RSC Education. Available from: [Link]

  • Bromination of Ketones. YouTube. Available from: [Link]

  • Standard Operating Procedure: Bromine Safety. University of Washington. Available from: [Link]

  • Ketone halogenation. Wikipedia. Available from: [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. Available from: [Link]

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Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical step of removing unreacted bromine from a synthesis mixture. Proper quenching of bromine is essential not only for the purification of the desired product but also for the safety of the researcher and the integrity of subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted bromine from my reaction mixture?

Unreacted bromine (Br₂) is a highly reactive and corrosive substance that can lead to several complications if not effectively removed.[1][2] Firstly, its continued presence can lead to undesired side reactions, such as over-bromination or reaction with other functional groups in your product, thereby reducing the yield and purity of your target molecule.[3] Secondly, residual bromine can interfere with downstream processing and purification steps, like chromatography. Lastly, bromine is a hazardous material, and its removal is a critical safety measure to decontaminate the reaction mixture and waste streams.[2][4]

Q2: What are the most common quenching agents for bromine, and how do I choose the right one?

The choice of quenching agent depends on several factors, including the pH of your reaction mixture, the solvent system, and the sensitivity of your product to the quencher or its byproducts. The three most common and effective quenching agents are:

  • Sodium Thiosulfate (Na₂S₂O₃): A versatile and widely used quenching agent that effectively reduces bromine to bromide ions (Br⁻).[5][6][7] It is typically used as an aqueous solution and is suitable for a broad range of applications.

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also excellent reducing agents for bromine.[3][8][9] Sodium metabisulfite, when dissolved in water, forms sodium bisulfite.[9] They are a good choice when a slightly more acidic quenching condition is tolerable.

  • Cyclohexene: This is an organic quenching agent that reacts with bromine via an electrophilic addition reaction.[10][11] It is particularly useful when the introduction of water or inorganic salts into the reaction mixture is undesirable.

The selection process should consider the compatibility of the quencher with the reaction product and solvent. For instance, if your product is water-sensitive, cyclohexene might be the preferred choice.

Q3: How do I know when I have added enough quenching agent?

The most straightforward indicator of complete bromine quenching is a visual one. Bromine has a characteristic reddish-brown or orange color.[12] The reaction mixture should become colorless upon complete quenching.[5][13] It is good practice to add the quenching agent dropwise until the color disappears and then add a slight excess to ensure all bromine has reacted.[14] For a more rigorous confirmation, a patch test on a small sample can be performed before proceeding with the entire batch.[14]

Q4: Are there any safety precautions I should take when working with bromine and during the quenching process?

Absolutely. Bromine is extremely corrosive and toxic.[1] Always handle bromine in a well-ventilated fume hood.[15][16] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[4][15][16] Have a solution of sodium thiosulfate readily available to neutralize any spills.[4][17] The quenching process itself can be exothermic, so it is advisable to cool the reaction mixture in an ice bath and add the quenching agent slowly to control the temperature.[8][18]

Troubleshooting Guide

Problem Potential Cause Solution
Persistent yellow or orange color in the organic layer after washing with a quenching agent. Incomplete quenching of unreacted bromine.Add additional quenching agent (e.g., 10% sodium thiosulfate solution) and stir vigorously until the color disappears.[14] Perform a patch test on a small aliquot to confirm complete quenching before proceeding with the entire batch.[14]
The reaction mixture becomes acidic after quenching with sodium bisulfite. The reaction of sodium bisulfite with bromine can produce sulfuric acid.[19]If your product is acid-sensitive, consider using sodium thiosulfate as the quenching agent. Alternatively, you can neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, after the initial quench.
An unexpected solid precipitates from the reaction mixture during quenching. This could be the salt byproduct of the quenching reaction (e.g., sodium sulfate or sodium bromide) precipitating out of the organic solvent. It could also be your product crashing out due to a change in solvent polarity.If it is a salt, it can typically be removed by an aqueous wash. If it is your product, you may need to add more of the organic solvent to redissolve it before proceeding with the workup.
Formation of an emulsion during the aqueous wash after quenching. The presence of both organic and aqueous layers with vigorous mixing can sometimes lead to the formation of a stable emulsion.To break an emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer. Alternatively, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can help.

Experimental Protocols & Mechanisms

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is the most common method for removing unreacted bromine.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: After the bromination reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is crucial as the quenching reaction can be exothermic.[18]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Slow Addition: Add the sodium thiosulfate solution dropwise to the stirred reaction mixture.

  • Observe Color Change: Continue the addition until the characteristic reddish-brown color of bromine disappears and the solution becomes colorless.[5]

  • Ensure Complete Quenching: Add a slight excess of the thiosulfate solution to ensure all bromine has been consumed.

  • Phase Separation: Transfer the mixture to a separatory funnel. If you have an organic and aqueous layer, separate them. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Reaction Mechanism:

Sodium thiosulfate reduces elemental bromine to bromide ions, while it is oxidized to sodium tetrathionate.

2Na₂S₂O₃(aq) + Br₂(aq) → Na₂S₄O₆(aq) + 2NaBr(aq)

G Br2 Br₂ (Bromine) (Red-Brown) Products Na₂S₄O₆ + 2NaBr (Colorless Products) Br2->Products Reduction/Oxidation Na2S2O3 2Na₂S₂O₃ (Sodium Thiosulfate) Na2S2O3->Products

Protocol 2: Quenching with Cyclohexene

This method is ideal for reactions where the introduction of water is not desired.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Cool the reaction mixture in an ice-water bath.

  • Slow Addition: Add cyclohexene dropwise to the stirred reaction mixture.

  • Observe Color Change: Continue the addition until the bromine color dissipates.

  • Solvent Removal: The product, 1,2-dibromocyclohexane, is a high-boiling liquid and can often be removed along with the reaction solvent during concentration under reduced pressure, provided your desired product is not volatile.

Reaction Mechanism:

Cyclohexene undergoes an electrophilic addition reaction with bromine to form 1,2-dibromocyclohexane.[10][11]

C₆H₁₀ + Br₂ → C₆H₁₀Br₂

G Cyclohexene Cyclohexene Intermediate Bromonium Ion Intermediate Cyclohexene->Intermediate Br2 Br₂ Br2->Intermediate Product 1,2-Dibromocyclohexane Intermediate->Product + Br⁻

Comparison of Common Bromine Quenching Agents

Quenching Agent Reaction Type Stoichiometry (Agent:Br₂) Advantages Disadvantages
Sodium Thiosulfate (Na₂S₂O₃) Redox2:1Highly effective, inexpensive, byproducts are water-soluble and easily removed.Introduces water and inorganic salts into the reaction mixture.
Sodium Bisulfite (NaHSO₃) Redox2:1Effective, inexpensive.[3]Can make the solution acidic, introduces water and inorganic salts.
Cyclohexene (C₆H₁₀) Electrophilic Addition1:1Does not introduce water or inorganic salts, useful for anhydrous conditions.The byproduct (1,2-dibromocyclohexane) is organic and needs to be separated from the desired product, which may require distillation or chromatography.

Analytical Verification of Bromine Removal

While visual inspection is the primary method for confirming bromine removal on a laboratory scale, more sensitive analytical techniques can be employed for trace-level detection, which is particularly important in pharmaceutical development.

  • Gas Chromatography (GC): GC coupled with a suitable detector like an electron capture detector (ECD) or mass spectrometry (MS) can be used to detect residual bromine or brominated byproducts.[20]

  • Ion Chromatography (IC): This technique can be used to quantify the amount of bromide (Br⁻) in the aqueous phase after quenching, which can indirectly indicate the amount of bromine that was present.[21][22]

  • Colorimetric Methods: For aqueous solutions, methods using reagents like DPD (N,N-diethyl-p-phenylenediamine) can be used for the quantitative determination of free bromine.[23]

References

  • Organic Syntheses Procedure: 2-Butenoic acid, 2,3-dibromo-, (2E). Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. Available from: [Link]

  • Quora. How does sodium thiosulfate neutralize bromine?. Available from: [Link]

  • Chemistry LibreTexts. Reactions of Alkenes with Bromine. Available from: [Link]

  • Illinois State Water Survey. Determination of free bromine in water : final report. Available from: [Link]

  • Reddit. [organic chem] Why is sodium bisulfite added in this reaction?. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

  • Reddit. Question about use of bromine (experimental procedure). Available from: [Link]

  • Sciencemadness. Cleaning up sodium bisulfate. Available from: [Link]

  • ResearchGate. (PDF) Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine. Available from: [Link]

  • Wikipedia. Sodium thiosulfate. Available from: [Link]

  • Organic Syntheses Procedure: bromine. Available from: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]

  • National Institutes of Health. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Available from: [Link]

  • Chemguide. electrophilic addition - symmetrical alkenes and bromine. Available from: [Link]

  • Reddit. analytical chemist attempting a reaction with bromine- looking for tips. Available from: [Link]

  • Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available from: [Link]

  • YouTube. Neutralization of Bromine - Beautiful Reaction. Available from: [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water | Demonstration. Available from: [Link]

  • Google Patents. WO1993006039A1 - Process for producing bromine from bromide salts.
  • YouTube. Bromination of cyclohexene. Available from: [Link]

  • FILAB. Bromine analysis laboratory by IC. Available from: [Link]

  • CDC. BROMINE 6011 See CHLORINE, Method 6011, for procedure. Available from: [Link]

  • National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Available from: [Link]

  • ICL Group. BROMINE BROMINE - Safety Handbook. Available from: [Link]

  • Wikipedia. Bisulfite. Available from: [Link]

  • Chemistry Stack Exchange. Bromination of cyclohexene in presence of UV light or heat. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Reaction of Bromine with Cyclohexane, Cyclohexene, and Benzene. Available from: [Link]

  • Gujarat Alkalies and Chemicals Limited. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available from: [Link]

  • Brainly. [FREE] Write a balanced equation for the reaction of sodium bisulfite with bromine. Available from: [Link]

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Technical Support Center: Synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and impurity profiles associated with this synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and yield of your product.

Synthesis Overview: A Two-Step Process

The synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to produce the intermediate, 4-(4-chlorophenyl)-4-oxobutanoic acid. The second step is the selective bromination of this intermediate at the alpha-position to the ketone.

Synthesis_Overview Chlorobenzene Chlorobenzene Intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid Chlorobenzene->Intermediate Friedel-Crafts Acylation (AlCl3 catalyst) Succinic Anhydride Succinic Anhydride Succinic Anhydride->Intermediate Final_Product 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid Intermediate->Final_Product α-Bromination Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Final_Product

Caption: General synthesis pathway for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.

Friedel-Crafts Acylation Stage

Question 1: My initial Friedel-Crafts reaction product shows multiple spots on TLC and peaks in HPLC, apart from the desired 4-(4-chlorophenyl)-4-oxobutanoic acid. What are these impurities?

Answer:

The most common impurities arising from the Friedel-Crafts acylation of chlorobenzene with succinic anhydride are positional isomers.[1] The chloro group on the benzene ring is an ortho-, para-director. Therefore, while the para-substituted product is major, you will likely have the ortho- and, to a lesser extent, the meta-isomers as byproducts.

  • Impurity A: 4-(2-chlorophenyl)-4-oxobutanoic acid (ortho-isomer)

  • Impurity B: 4-(3-chlorophenyl)-4-oxobutanoic acid (meta-isomer)

The formation of these isomers is an inherent aspect of the electrophilic aromatic substitution mechanism on a substituted benzene ring. The steric hindrance at the ortho position generally leads to a lower yield of this isomer compared to the para isomer.[2]

Typical Isomer Distribution in Friedel-Crafts Acylation of Chlorobenzene:

IsomerTypical Percentage Range (%)
Para (desired) 84 - 97
Ortho3 - 12
Meta0.1 - 4
(Data based on the benzoylation of chlorobenzene, which serves as a good model for this acylation reaction).[1]

Troubleshooting and Prevention:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para-isomer, as the formation of the ortho-isomer may have a slightly higher activation energy due to steric hindrance.

  • Catalyst Choice and Amount: While aluminum chloride (AlCl₃) is the standard catalyst, exploring other Lewis acids or optimizing the stoichiometry of AlCl₃ might influence the isomer ratio.

  • Solvent: The choice of solvent can impact isomer distribution. Non-polar solvents are generally preferred for Friedel-Crafts acylations.

Purification Protocol: Removing Isomeric Impurities

Recrystallization is often effective in separating the desired para-isomer from the ortho- and meta-isomers due to differences in their crystal lattice energies and solubilities.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: A common solvent system for recrystallizing 4-(4-chlorophenyl)-4-oxobutanoic acid is a mixture of ethanol and water.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a small amount of hot ethanol to redissolve the precipitate and leave the solution to cool down slowly.

  • Isolation: The desired para-isomer, being more symmetrical and generally less soluble, will crystallize out first. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol-water mixture and dry them under vacuum.

Analytical Confirmation:

  • HPLC-UV: Develop a High-Performance Liquid Chromatography (HPLC) method with UV detection to resolve the isomers. A C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH 3) is a good starting point for method development.[3] The different isomers will have distinct retention times.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify the isomers. The aromatic region of the 1H NMR spectrum will show different splitting patterns for the ortho-, meta-, and para-substituted rings.

Bromination Stage

Question 2: After the bromination step, my product analysis shows a significant amount of a higher molecular weight impurity. What is it and how can I avoid it?

Answer:

The most likely high molecular weight impurity is a dibrominated product . In the alpha-bromination of ketones under acidic conditions, the reaction proceeds through an enol intermediate. While the first bromination is generally fast, a second bromination can occur at the same alpha-carbon, leading to the formation of 3,3-dibromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Bromination_Impurities Intermediate 4-(4-chlorophenyl)-4- oxobutanoic acid Monobromo 3-Bromo-4-(4-chlorophenyl)-4- oxobutanoic acid (Desired) Intermediate->Monobromo + Br2 Dibromo 3,3-Dibromo-4-(4-chlorophenyl)-4- oxobutanoic acid (Impurity) Monobromo->Dibromo + Br2 (Excess)

Caption: Formation of monobrominated and dibrominated products.

Mechanism of Dibromination:

The alpha-bromination of a ketone is catalyzed by acid, which promotes the formation of an enol. This enol then acts as a nucleophile and attacks the bromine. The introduction of the first bromine atom can sometimes make the remaining alpha-proton more acidic, facilitating a second enolization and subsequent bromination.

Troubleshooting and Prevention:

  • Stoichiometry of Bromine: Carefully control the stoichiometry of the brominating agent (e.g., Br₂). Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess will significantly increase the formation of the dibrominated product.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-bromination. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity for the monobrominated product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes be a milder and more selective brominating agent than elemental bromine for alpha-bromination of ketones.[4]

Purification Protocol: Removing the Dibrominated Impurity

Flash column chromatography is an effective method for separating the monobrominated product from the more nonpolar dibrominated byproduct.

Step-by-Step Flash Chromatography Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The less polar dibrominated compound will elute first, followed by the more polar monobrominated product.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution and Fraction Collection: Run the gradient and collect fractions, monitoring the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure monobrominated product and evaporate the solvent.

Analytical Confirmation:

  • Mass Spectrometry (MS): The dibrominated product will have a characteristic isotopic pattern for two bromine atoms and one chlorine atom, and its molecular weight will be higher than the monobrominated product.

  • NMR Spectroscopy: In the 1H NMR spectrum, the signal for the proton at the 3-position will be absent in the dibrominated product.

Question 3: I am observing bromination on the aromatic ring instead of, or in addition to, the desired alpha-bromination. Why is this happening?

Answer:

While alpha-bromination of the ketone is generally favored under acidic conditions, electrophilic aromatic substitution on the chlorophenyl ring can occur, especially if the reaction conditions are not well-controlled. The presence of a Lewis acid catalyst, in particular, can promote aromatic bromination. The carbonyl group is a deactivating, meta-directing group. Therefore, any aromatic bromination would likely occur at the meta position relative to the keto-butanoic acid chain.

Troubleshooting and Prevention:

  • Avoid Lewis Acids: For alpha-bromination of ketones, a protic acid catalyst (like acetic acid or HBr) is typically sufficient to promote enolization. Avoid the use of strong Lewis acids like AlCl₃ or FeCl₃ during the bromination step, as these are potent catalysts for electrophilic aromatic substitution.

  • Reaction Conditions: Perform the reaction in the absence of conditions that favor radical reactions (e.g., UV light or radical initiators) if a radical-based brominating agent like NBS is used, as this could lead to benzylic bromination if any alkyl side chains were present on the aromatic ring. For alpha-bromination, the reaction is typically conducted in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the Friedel-Crafts acylation to maximize the yield of the para-isomer?

A1: The most critical parameters are temperature and the order of addition of reagents. Maintaining a low and consistent temperature throughout the addition of the reactants and the catalyst is crucial. Adding the aluminum chloride catalyst portion-wise to the mixture of chlorobenzene and succinic anhydride can also help to control the exotherm and minimize side reactions.

Q2: Can I use a different halogen for the alpha-halogenation step?

A2: Yes, alpha-chlorination and alpha-iodination are also possible using appropriate halogenating agents (e.g., Cl₂ or I₂). However, the reactivity and stability of the resulting alpha-halo ketone will differ. Alpha-bromo ketones are often preferred in synthesis due to their good balance of reactivity and stability, making them versatile intermediates for subsequent reactions.

Q3: How can I confirm the complete removal of the unreacted 4-(4-chlorophenyl)-4-oxobutanoic acid after the bromination step?

A3: HPLC is the most reliable method for confirming the absence of the starting material. Develop an HPLC method that shows good separation between the starting material, the desired monobrominated product, and any dibrominated impurity. The starting material is more polar and will have a shorter retention time than the brominated products on a reverse-phase column.

Q4: What are the safety precautions I should take during the bromination step?

A4: Bromine is a highly corrosive and toxic substance. All manipulations involving bromine should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Have a solution of sodium thiosulfate ready to quench any spills.

References

  • Gore, P. H. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 23, 2351-2357. [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities. Pharmacia, 69(2), 481-488. [Link]

  • Podgorsˇek, A., et al. (2007). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 9(11), 1212-1218. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]

  • Zakarian, A. (n.d.). How to do flash column chromatography in 15 minutes. University of California, Santa Barbara. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Master Organic Chemistry. (2017). Halogenation Of Ketones via Enols. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. [Link]

  • Reddit. (2020). Separation of Ketone and alpha Bromo ketone. [Link]

  • Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]

  • Chemistry Stack Exchange. (2020). Bromination on the aromatic ring vs aliphatic chain. [Link]

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Technical Support Center: Reactions of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Our goal is to provide you with in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you navigate the complexities of working with this versatile yet challenging substrate.

Understanding the Substrate: A Molecule of Competing Reactivities

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a polyfunctional molecule with three key reactive sites:

  • γ-Bromo Group: The secondary bromide is a leaving group, making the adjacent carbon an electrophilic site for SN2 reactions.

  • β-Ketone: The carbonyl group is susceptible to nucleophilic attack. Furthermore, the α-protons (at C-2) are acidic and can be removed by a base to form an enolate.

  • Carboxylic Acid: This group is acidic and can be deprotonated to form a carboxylate, which can itself act as an intramolecular nucleophile.

This trifecta of reactivity means that while the desired reaction is often a straightforward nucleophilic substitution at the C-Br bond, several competing pathways can significantly lower yields and complicate purification. This guide will address these challenges head-on.

Troubleshooting Guide: Common Issues & Solutions

This section is organized by the type of nucleophile used. Each entry details a common problem, explains the underlying chemical mechanisms responsible for side product formation, and provides actionable solutions and protocols.

Case File 1: Reactions with Amine & Thioamide Nucleophiles (e.g., Thiourea)
Problem: Low yield of the desired substituted product (e.g., a Hantzsch thiazole synthesis). Thin-layer chromatography (TLC) shows multiple spots, and the reaction mixture turns dark.

This is a frequent issue when targeting heterocyclic structures like thiazoles. The desired reaction is the Hantzsch thiazole synthesis, a condensation between an α-haloketone and a thioamide.[1][2][3] However, several side reactions can dominate if conditions are not carefully controlled.

Probable Causes & Mechanisms
  • Favorskii Rearrangement: This is a classic rearrangement of α-haloketones that occurs in the presence of a base.[4][5] The base removes a proton from the C-2 position (α to the ketone), forming an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate. The nucleophile (or solvent) then attacks the cyclopropanone, leading to a rearranged carboxylic acid derivative, not the desired product. This pathway is particularly favored by strong, non-nucleophilic bases.[4][5]

  • Intramolecular Cyclization (Furanone Formation): The carboxylic acid can be deprotonated by a base (or even the amine nucleophile itself) to form a carboxylate. This carboxylate can then act as an internal nucleophile, attacking the carbon bearing the bromine to form a five-membered lactone (a furanone derivative). This is an example of an intramolecular Williamson ether synthesis-like reaction.

  • Over-alkylation of Amines: Primary or secondary amines can undergo multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[6][7] This is because the newly formed amine product is often as nucleophilic, or even more so, than the starting amine.

Visualizing the Competing Pathways

Below is a diagram illustrating the desired Hantzsch synthesis versus the two major side reaction pathways.

G cluster_0 Reaction Pathways Start Substrate + Nucleophile (e.g., Thiourea) Desired Desired Product (e.g., Thiazole) Start->Desired Hantzsch Synthesis (Mild/No Base) Side1 Favorskii Product (Rearranged Acid) Start->Side1 Favorskii Rearrangement (Strong Base) Side2 Furanone Side Product Start->Side2 Intramolecular Cyclization (Base Present)

Caption: Competing reaction pathways for 3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Solutions & Recommended Protocol

The key to success is to favor the intermolecular SN2 reaction of the nucleophile while suppressing the base-mediated side reactions.

Key Strategies:

  • Base Selection is Critical: Avoid strong bases like alkoxides or hydroxides if possible. For Hantzsch synthesis, the reaction is often run in a protic solvent like ethanol, where the basicity of the thioamide is sufficient to drive the reaction without promoting the Favorskii rearrangement. If a base is needed to scavenge the HBr byproduct, use a mild, non-nucleophilic base like sodium bicarbonate or pyridine.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C. Higher temperatures can favor the intramolecular cyclization and decomposition.

  • Protecting Groups: For particularly stubborn cases, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This completely prevents the furanone formation pathway. The ester can be hydrolyzed in a subsequent step.

Protocol: Optimized Hantzsch Thiazole Synthesis

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid in absolute ethanol (approx. 0.1 M concentration).

  • Addition: Add 1.1 equivalents of thiourea to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction may take several hours to 24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but watch for the appearance of side products.

  • Work-up: Once the starting material is consumed, cool the reaction mixture. If a precipitate has formed, this is likely the hydrobromide salt of the product. Add saturated sodium bicarbonate solution dropwise to neutralize the HBr and precipitate the free amine product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or purified by flash column chromatography if necessary.

Case File 2: Reactions with Strong Carbon Nucleophiles (e.g., Grignard, Organolithium)
Problem: Complete consumption of the starting material but no desired product is formed. The reaction is complex, and isolation yields a polar, intractable mixture.

Strongly basic and nucleophilic organometallics present a different set of challenges.

Probable Causes & Mechanisms
  • Acid-Base Reaction: The most significant and immediate reaction is the deprotonation of the carboxylic acid.[8] Organometallic reagents are extremely strong bases and will instantly and irreversibly deprotonate the carboxylic acid. This consumes one equivalent of the nucleophile and forms a carboxylate salt and the corresponding alkane from the reagent.

  • Nucleophilic Addition to Ketone: After the acid-base reaction, a second equivalent of the organometallic reagent can add to the ketone carbonyl, forming a tertiary alcohol after acidic workup.[9][10]

  • Reaction Complexity: Because at least two equivalents of the organometallic are consumed in side reactions, achieving the desired SN2 substitution at the C-Br bond is highly unlikely without first modifying the substrate.

Visualizing the Troubleshooting Workflow

G Start Reaction with Strong Carbon Nucleophile Fails Q1 Did you protect the acidic functional groups? Start->Q1 Protect Protect the carboxylic acid as an ester (e.g., -CO2Me). Q1->Protect No Q2 Is the ketone interfering? Q1->Q2 Yes Protect->Q2 No No Yes Yes ProtectKetone Protect the ketone as a ketal. Q2->ProtectKetone Yes Success Reaction should now proceed at the C-Br center. Q2->Success No, proceed with protected acid. ProtectKetone->Success

Caption: Decision workflow for using strong nucleophiles.

Solutions & Recommended Protocol

It is essential to use protecting groups to mask the acidic and carbonyl functionalities before introducing a strong organometallic reagent.

Protocol: Substrate Protection for Grignard Reaction

  • Esterification (Fischer): Reflux the starting material in methanol with a catalytic amount of sulfuric acid for 4-6 hours to form the methyl ester. Purify the ester.

  • Reaction with Grignard: Dissolve the purified methyl ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Slowly add 1.1 equivalents of the Grignard reagent. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated ammonium chloride solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (Optional): The resulting methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if the acid functionality is required in the final product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black. What does this indicate? A: Dark coloration often suggests decomposition or polymerization. This can be caused by excessive heat, the presence of a strong base leading to elimination reactions, or oxidation. Try running the reaction under an inert atmosphere (nitrogen or argon), using freshly purified solvents and reagents, and maintaining a lower reaction temperature.

Q2: How can I distinguish the Favorskii product from my desired product? A: The key difference is the carbon skeleton. The Favorskii rearrangement results in a branched acid derivative where the carbon count is the same, but the connectivity is different.

  • Mass Spectrometry (MS): The desired product and the Favorskii product will be isomers and have the same molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will be definitive. The desired SN2 product will retain the basic butanoyl backbone. The Favorskii product will have a different, often more complex, splitting pattern and will lack the characteristic signals of the original backbone. For example, the CH-Br proton signal (~4.5-5.0 ppm) in the starting material will be replaced by a CH-Nu signal in the desired product.

Q3: Can I avoid using a base altogether? A: For some nucleophiles, yes. Reactions with neutral nucleophiles like thiourea or ammonia can proceed without an added base.[11][12] The reaction generates one equivalent of HBr, which will protonate the product or unreacted starting amine, forming a salt. A final basic workup is then required to isolate the neutral product. This strategy can be very effective at preventing base-catalyzed side reactions.

Q4: Is decarboxylation a concern with this molecule? A: No, significant decarboxylation is not expected under typical reaction conditions. This molecule is a γ-keto acid. Facile thermal decarboxylation occurs in β-keto acids, where a stable six-membered cyclic transition state can form.[13][14][15] This is not possible for a γ-keto acid.

Data Summary Table
Side ReactionFavored ByKey IndicatorPrevention Strategy
Favorskii Rearrangement Strong, non-nucleophilic bases (e.g., NaH, t-BuOK)Isomeric product with rearranged carbon skeletonUse mild base (e.g., NaHCO₃) or no base; keep temp. low
Intramolecular Cyclization Any base, elevated temperaturesFuranone isomer formationProtect carboxylic acid as an ester; avoid high heat
Over-alkylation Amine nucleophiles, excess alkylating agentMixture of 1°, 2°, 3° amine productsUse a large excess of the amine nucleophile
Acid-Base Reaction Strong organometallic reagents (e.g., R-MgBr, R-Li)Gas evolution (alkane), consumption of >1 eq. of reagentProtect carboxylic acid as an ester
Carbonyl Addition Strong organometallic reagentsTertiary alcohol formation after workupProtect ketone as a ketal (if C-Br is the only desired site)
References
  • Loftus, F. (1978). The Alkaline Rearrangement of α-Haloketones. II. The Mechanism of the Faworskii Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00484a034]
  • Wikipedia contributors. (2023). Favorskii rearrangement. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Favorskii_rearrangement]
  • Hantzsch, A. R. (1882). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft. (Historical reference for Hantzsch synthesis).
  • Bradsher, C. K. (1982). Intramolecular Cyclization Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00051a003]
  • Olah, G. A., & Prakash, G. K. S. (2009). Carbocation Chemistry. John Wiley & Sons. (Provides background on reactivity).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for mechanisms and protecting groups).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Details on Favorskii and Hantzsch reactions).
  • Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. [URL: https://www.wiley.com/en-us/Side+Reactions+in+Organic+Synthesis%3A+A+Guide+to+Successful+Synthesis+Design-p-9783527310210]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid, a key intermediate in pharmaceutical synthesis. The methodologies and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework of scientific integrity.[1][2][3]

Introduction: The Criticality of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][3] For a pharmaceutical intermediate like 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid, a validated analytical method is crucial for monitoring purity, stability, and ensuring the quality of the final active pharmaceutical ingredient (API). The choice between analytical techniques is a critical decision, driven by the physicochemical properties of the analyte and the specific requirements of the analysis.

This guide will explore two powerful and commonly employed analytical techniques: HPLC, a versatile tool for non-volatile compounds, and GC-MS, a specialist for volatile or semi-volatile substances.[1][4][5][6] We will delve into detailed experimental protocols for the validation of each method, present comparative performance data, and discuss the scientific rationale behind the methodological choices.

Physicochemical Properties of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

A foundational understanding of the analyte's properties is paramount in selecting and developing an appropriate analytical method.

PropertyValue/InformationSource
Molecular FormulaC₁₀H₈BrClO₃
Molecular Weight291.53 g/mol
AppearanceLikely a solid at room temperatureInferred from similar structures[7]
PolarityPolar, due to the carboxylic acid and ketone functionalitiesChemical principles
VolatilityLow, due to high molecular weight and polar functional groupsChemical principles
Thermal StabilityPotentially susceptible to decarboxylation at high temperaturesChemical principles

Based on these properties, HPLC is a more direct method of analysis. The compound's low volatility and potential thermal instability make direct GC analysis challenging without a derivatization step to increase volatility and thermal stability.[8][9]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a premier technique for the analysis of non-volatile and polar compounds, making it an excellent choice for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.[4][6]

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed. The carboxylic acid group will be ionized in a slightly acidic mobile phase to ensure good peak shape.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 10-150 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to the target concentration.

Validation Parameters and Hypothetical Data

The following validation parameters were assessed according to ICH Q2(R1) guidelines.[2][3]

Table 1: Summary of HPLC Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank or placebo at the retention time of the analyte.Peak for the analyte is well-resolved with no interfering peaks from the blank.
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9995 over the range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Range 80% to 120% of the test concentration for assay.80 - 120 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters.The method is robust to minor changes in mobile phase composition (±2%) and column temperature (±2°C).

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

For GC analysis of a polar, non-volatile carboxylic acid, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.[8][10] Trimethylsilylation is a common and effective derivatization technique for this purpose.[10]

Experimental Protocol: GC-MS (with Derivatization)

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Derivatization Procedure:

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Add 1 mL of pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-450 m/z

Validation Parameters and Hypothetical Data

Table 2: Summary of GC-MS Validation Data

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank or derivatizing reagents at the retention time of the derivatized analyte.The peak for the derivatized analyte is well-resolved with no interfering peaks.
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9992 over the range of 5-100 µg/mL.
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 102.5%
Precision (RSD%) Repeatability (RSD) ≤ 3.0%; Intermediate Precision (RSD) ≤ 3.0%Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Range 80% to 120% of the test concentration for assay.80 - 120 µg/mL
Robustness No significant impact on results with small, deliberate variations in derivatization and GC parameters.The method is robust to minor changes in derivatization time (±5 min) and oven ramp rate (±1°C/min).

Comparative Analysis and Discussion

Both HPLC and GC-MS can be validated to provide accurate and precise results for the quantification of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. However, the choice between the two depends on several factors.

Table 3: Comparison of HPLC and GC-MS Methods

FeatureHPLC-UVGC-MS
Sample Preparation Simple dissolutionMore complex, requires derivatization
Analysis Time Typically shorter run times (e.g., < 15 min)Longer run times due to temperature programming
Sensitivity Good, but may be lower than GC-MSGenerally higher sensitivity, especially in selected ion monitoring (SIM) mode
Specificity Good, based on retention time and UV spectrumExcellent, provides mass spectral data for definitive identification
Cost Lower initial instrument and running costsHigher initial instrument and running costs
Robustness Generally very robustDerivatization step can introduce variability
Throughput HigherLower

Expert Insights:

  • For routine quality control and release testing , where high throughput and simplicity are desired, the HPLC-UV method is the superior choice . Its straightforward sample preparation and robust performance make it ideal for a regulated environment.

  • For impurity profiling and identification of unknown related substances , the GC-MS method offers a significant advantage due to the structural information provided by the mass spectrometer.[11] While the derivatization adds a layer of complexity, the enhanced specificity and sensitivity can be invaluable in research and development settings.

  • The higher sensitivity of the GC-MS method also makes it more suitable for trace-level analysis, such as the quantification of genotoxic impurities.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the validation workflows for both HPLC and GC-MS.

HPLC_Validation_Workflow Standard Reference Standard Working_Standards Working Standards Standard->Working_Standards Dilution Series Sample Test Sample Sample_Solution Sample Solution Sample->Sample_Solution Diluent Diluent (ACN:H2O) Diluent->Working_Standards Diluent->Sample_Solution HPLC HPLC System (C18 Column, UV Detector) Working_Standards->HPLC Sample_Solution->HPLC Injection Data Chromatograms Peak Areas HPLC->Data Data Acquisition Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD/LOQ Data->LOD_LOQ Range Range Data->Range Robustness Robustness Data->Robustness

Caption: HPLC Validation Workflow.

GCMS_Validation_Workflow Standard Reference Standard Derivatized_Standards Derivatized Standards Standard->Derivatized_Standards Derivatization Sample Test Sample Derivatized_Sample Derivatized Sample Sample->Derivatized_Sample Deriv_Reagent Derivatization Reagent (BSTFA) Deriv_Reagent->Derivatized_Standards Deriv_Reagent->Derivatized_Sample GCMS GC-MS System (DB-5ms Column, MS Detector) Derivatized_Standards->GCMS Derivatized_Sample->GCMS Injection Data Chromatograms Mass Spectra GCMS->Data Data Acquisition Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD/LOQ Data->LOD_LOQ Range Range Data->Range Robustness Robustness Data->Robustness

Caption: GC-MS Validation Workflow.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a multifaceted process that requires careful consideration of the analyte's properties and the intended purpose of the method. This guide has demonstrated that both HPLC-UV and GC-MS are viable techniques, each with distinct advantages.

For routine, high-throughput analysis, the simplicity and robustness of the HPLC-UV method are preferred. For applications requiring higher sensitivity and definitive structural confirmation, such as impurity identification, the GC-MS method, despite its more complex sample preparation, is the more powerful tool. Ultimately, the selection of the most appropriate analytical method should be based on a comprehensive evaluation of the specific analytical needs, balanced with considerations of cost, time, and available resources.

References

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • A novel HPLC method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2012). Taylor & Francis Online. Retrieved from [Link]

  • 3-Bromo-4-oxo-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager. Retrieved from [Link]

  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates. (n.d.). ResearchGate. Retrieved from [Link]

  • Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. (n.d.). PubMed. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS). (n.d.). SCION Instruments. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]

  • GC-MS determination of halogen derivatives of acetic acid. (2018). ResearchGate. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • GC-MS: gas chromatography-mass spectrometry. (n.d.). Quality Analysis. Retrieved from [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Framework for GC-MS Quantitative Analysis. (n.d.). Separation Science. Retrieved from [Link]

  • 3-Bromo-4-methoxy-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. (2019). National Institutes of Health. Retrieved from [Link]

  • GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. (2014). PubMed. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]

  • Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • ethyl 4-(4-chlorophenyl)-4-oxobutanoate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry. (n.d.). Retrieved from [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromo-3-chloropentanoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Analysis of the Antifungal Potential of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Antimicrobial Drug Discovery

In the face of escalating antifungal resistance, the exploration of novel chemical entities with potent and broad-spectrum antifungal activity is a critical priority in infectious disease research. This guide provides a comparative framework for evaluating the antifungal potential of a novel compound, 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid, against established antifungal agents. As a Senior Application Scientist, this document is structured to offer not only a direct comparison but also the underlying scientific rationale for the proposed experimental design, ensuring methodological rigor and data integrity.

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited to a few major classes of drugs, each with its own spectrum of activity, mechanisms of action, and susceptibility to resistance.[1][2] This landscape necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a synthetic compound whose antimicrobial properties have yet to be extensively characterized. This guide outlines a comprehensive strategy to assess its in vitro antifungal efficacy in comparison to representative agents from three major classes: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin).

The Comparators: Established Antifungal Agents

A thorough evaluation of a novel compound requires benchmarking against current standards of care. The selected comparators represent distinct mechanisms of action, providing a robust assessment of the potential novelty and efficacy of the test compound.

Antifungal AgentClassMechanism of Action
Fluconazole AzoleInhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4][5] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth.[3]
Amphotericin B PolyeneBinds directly to ergosterol in the fungal cell membrane, forming pores or channels.[1][4][6] This leads to leakage of intracellular ions and macromolecules, resulting in fungal cell death.[6][7]
Caspofungin EchinocandinInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[8][9][10] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[8][9]
Visualizing the Mechanisms of Action

To conceptualize the distinct cellular targets of these antifungal agents, the following diagrams illustrate their respective signaling pathways.

Antifungal_Mechanisms cluster_Azoles Azoles (e.g., Fluconazole) cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Echinocandins Echinocandins (e.g., Caspofungin) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fluconazole Fluconazole Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol 14-α-demethylase Inhibits Amphotericin_B Amphotericin_B Ergosterol_Membrane Ergosterol in Cell Membrane Amphotericin_B->Ergosterol_Membrane Binds to Pore Formation Pore Formation Ergosterol_Membrane->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Cell Death Cell Death Ion Leakage->Cell Death Caspofungin Caspofungin β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Caspofungin->β-(1,3)-D-glucan synthase Inhibits UDP_Glucose UDP-Glucose Beta_Glucan β-(1,3)-D-glucan UDP_Glucose->Beta_Glucan β-(1,3)-D-glucan synthase Fungal Cell Wall Integrity Fungal Cell Wall Integrity Beta_Glucan->Fungal Cell Wall Integrity

Caption: Mechanisms of action of major antifungal classes.

Proposed Experimental Framework for Comparative Analysis

To ensure a rigorous and reproducible comparison, standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[11][12][13][14][15]

In Vitro Antifungal Susceptibility Testing

The cornerstone of this comparative analysis is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid and the comparator agents against a panel of clinically relevant fungal pathogens.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) C Inoculate plates with fungal suspension A->C B Serially dilute test compounds in 96-well microtiter plates B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) D->E

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. As a compound frequently utilized in synthetic chemistry and drug development, understanding its specific hazardous properties is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed decisions.

Part 1: Hazard Identification and Immediate Safety Protocols

Before handling 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid, a thorough understanding of its hazard profile is essential. This compound presents multiple risks that dictate the required personal protective equipment (PPE) and handling procedures.

According to its Safety Data Sheet (SDS), this chemical is classified with several hazard statements.[1] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation upon inhalation.[1] Therefore, all handling must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]

Hazard Class GHS Code Description Source
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety glasses and a face shield.[1] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[1]

  • Body Protection: A full-length lab coat and closed-toe shoes are required. A chemically impervious suit may be necessary for large quantities or spill response.[1]

Part 2: Waste Characterization and Segregation: The Foundational Logic

The molecular structure of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid dictates its classification into two primary waste streams. Proper segregation is not merely a logistical step but a critical safety and environmental mandate.

  • Halogenated Organic Waste: The presence of both bromine and chlorine atoms places this compound squarely in the halogenated organic waste category.[2][3] This is the most critical classification. Halogenated wastes cannot be mixed with non-halogenated organic solvents.[3][4] The reason for this strict segregation lies in the disposal method: halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic and environmentally persistent dioxins and furans.[2][3]

  • Acidic Organic Waste: The carboxylic acid functional group makes this compound an acidic organic waste .[4] This property means it must not be mixed with basic (alkaline) waste, as this could trigger a violent exothermic neutralization reaction.[2] Furthermore, its acidic nature, combined with its organic structure, prohibits disposal down the sanitary sewer system, as it can damage plumbing and disrupt wastewater treatment processes.[5]

The following diagram illustrates the decision-making process for segregating this waste.

G A Identify Waste: 3-Bromo-4-(4-chlorophenyl) -4-oxobutanoic acid B Is it an organic compound? A->B C Does it contain F, Cl, Br, or I? B->C Yes D Is the compound acidic (pH < 7)? C->D Yes E Segregate into: HALOGENATED ORGANIC WASTE D->E Yes F Also classify as: ACIDIC ORGANIC WASTE E->F G Do NOT mix with non-halogenated waste. E->G H Do NOT mix with bases. F->H

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid
Reactant of Route 2
3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.